2-Nitro-2-butene
Description
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Structure
2D Structure
Properties
CAS No. |
4812-23-1 |
|---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
(E)-2-nitrobut-2-ene |
InChI |
InChI=1S/C4H7NO2/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+ |
InChI Key |
DAHZYRVPEHDLPG-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C(\C)/[N+](=O)[O-] |
Canonical SMILES |
CC=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Core Chemical and Physical Properties
An In-depth Technical Guide to the Chemical Properties of 2-Nitro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, reactivity, synthesis, and safety considerations. The information is curated for professionals in chemical research and drug development.
This compound is a nitroalkene compound with the chemical formula C₄H₇NO₂. It is characterized by a nitro functional group attached to the second carbon of a butene backbone. This structure imparts distinct reactivity and physical properties to the molecule.
Data Presentation: Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (E)-2-nitrobut-2-ene | [1] |
| CAS Number | 4812-23-1; 27748-48-7 | [1] |
| Molecular Formula | C₄H₇NO₂ | [1][2] |
| Molecular Weight | 101.10 g/mol | [1][2] |
| Exact Mass | 101.047678466 Da | [1][2] |
| Density | 1.003 g/cm³ | |
| Boiling Point | 145.6 °C at 760 mmHg | |
| Flash Point | 45.8 °C | |
| Vapor Pressure | 6.07 mmHg at 25°C | |
| Octanol/Water Partition Coefficient (XLogP3) | 1.3 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Complexity | 101 | [1][2] |
| Canonical SMILES | CC=C(C)--INVALID-LINK--[O-] | [3] |
| Isomeric SMILES | C/C=C(\C)/--INVALID-LINK--[O-] | [4] |
| InChIKey | DAHZYRVPEHDLPG-ONEGZZNKSA-N | [3] |
Reactivity and Stability
The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group conjugated with the carbon-carbon double bond.
-
Stability : The compound is stable under controlled conditions. However, it can undergo thermal decomposition at elevated temperatures, releasing toxic nitrogen oxides (NOₓ).[3]
-
Polymerization : Like many nitroolefins, this compound has a tendency to polymerize, particularly in the presence of alkali.[5]
-
Nitration : Treatment with 70% nitric acid at 40°C can yield 2,2,3-trinitrobutane.[3]
-
Reduction : The nitro group can be reduced to form amines, a common transformation for nitro compounds.[3]
-
Oxidation : The nitro group can be further oxidized under specific conditions.[3]
-
Substitution : The nitro group may be substituted with other functional groups, making it a versatile intermediate in organic synthesis.[3]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the dehydration of a nitro alcohol precursor. The following protocol is adapted from a procedure for synthesizing similar nitroalkenes and is reported to produce this compound in approximately 60% yield.[5]
Reaction: Dehydration of 2-nitro-1-butanol using phthalic anhydride.
Materials:
-
2-nitro-1-butanol
-
Phthalic anhydride
-
Anhydrous magnesium sulfate
-
Standard distillation glassware (round-bottomed flask, Vigreux column, stillhead, condenser, receiving flask)
-
Oil bath
-
Magnetic stirrer
-
Vacuum source (e.g., water aspirator)
Procedure:
-
Charging the Flask: A 250 mL one-necked, round-bottomed flask is charged with 0.65 mol of phthalic anhydride and 0.50 mol of 2-nitro-1-butanol.[5]
-
Apparatus Setup: The flask is equipped with a magnetic stirring bar, a 10-cm vacuum-insulated Vigreux column, a stillhead with a thermometer, a condenser, and a receiving flask. The system is connected to a water aspirator.[5]
-
Initial Heating: The reaction vessel is placed in an oil bath and evacuated to approximately 110 mm Hg. The bath temperature is raised to 150°C and maintained for 30 minutes until the phthalic anhydride melts, forming a homogeneous solution.[5]
-
Distillation: The receiving flask is cooled in an ice bath. The oil bath temperature is then raised to 180-185°C. The product, this compound, co-distills with water at a boiling point of 50–65°C (at 110 mm Hg). Distillation is continued until it ceases (approximately 1 hour).[5]
-
Work-up: The distillate is transferred to a separatory funnel. The lower organic layer is separated from the aqueous layer and dried over anhydrous magnesium sulfate.[5]
-
Purification: The crude product is purified by redistillation under reduced pressure to yield pure this compound.[5]
Logical Workflow for Synthesis
The synthesis protocol can be visualized as a logical workflow.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Drug Development Relevance
While specific signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of nitro compounds is of significant interest in drug development.
-
Pharmacophore and Toxicophore : The nitro group (NO₂) is a well-known pharmacophore found in a wide range of bioactive molecules, including antineoplastic, antibiotic, and antiparasitic agents.[6][7] It can also act as a toxicophore.[6][7]
-
Mechanism of Action : The biological activity of many nitro compounds is linked to redox reactions.[6] In biological systems, the nitro group can undergo enzymatic reduction to form nitro radical anions or other reactive intermediates like nitroso and hydroxylamine species.[8] These intermediates can interact with cellular biomolecules, leading to cytotoxic effects, which is a mechanism exploited in antimicrobial and anticancer drugs.[6][8]
-
Antimicrobial Potential : Many nitro-containing molecules exhibit potent antimicrobial activity.[7] For example, nitrofurans and 2-nitroimidazoles are classes of antibacterial drugs.[8] The electron-withdrawing properties of the nitro group can enhance interactions with biological targets, such as enzymes, leading to their inhibition.[7]
Given these general properties, this compound could be investigated as a scaffold or intermediate for the synthesis of new therapeutic agents, particularly in the antimicrobial space. However, its potential toxicity would require careful evaluation.
General Signaling Pathway for Nitro Compound Bioactivation
The diagram below illustrates a generalized pathway for the metabolic activation of nitro compounds, which is central to their biological effect.
Caption: Bioactivation pathway of nitro compounds.
Safety and Handling
Proper handling of this compound is crucial due to its potential hazards.
-
Personal Protective Equipment (PPE) : Use of personal protective equipment is mandatory. This includes wearing chemical-impermeable gloves, tightly fitting safety goggles, and fire/flame-resistant clothing.
-
Ventilation : All work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.
-
Ignition Sources : this compound is flammable. All sources of ignition, such as open flames, hot surfaces, and sparks, must be eliminated from the work area. Use spark-proof tools and take precautionary measures against static discharge.
-
Accidental Release : In case of a spill, evacuate personnel to a safe area. Prevent the chemical from entering drains. Collect the spillage using an inert absorbent material and place it in suitable, closed containers for disposal.
-
First Aid :
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
-
Storage : Store in tightly closed containers in a cool, dry, and well-ventilated place, away from heat and sources of ignition.
References
- 1. 2-Butene, 2-nitro-, (2E)- | C4H7NO2 | CID 5364398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitro-but-2-ene | C4H7NO2 | CID 20951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4812-23-1 | Benchchem [benchchem.com]
- 4. PubChemLite - 2-butene, 2-nitro-, (2e)- (C4H7NO2) [pubchemlite.lcsb.uni.lu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Nitro-2-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-2-butene is an unsaturated nitroalkene, a class of organic compounds recognized for their versatile reactivity and potential applications in organic synthesis and medicinal chemistry. Its chemical structure, featuring a nitro group conjugated with a carbon-carbon double bond, makes it a potent Michael acceptor and a valuable building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and its potential, though not yet fully explored, role in drug development as a covalent modifier of biological targets.
Chemical and Physical Properties
This compound exists as two geometric isomers, (E)- and (Z)-2-nitro-2-butene. The scientific literature often refers to two distinct CAS numbers, which are believed to correspond to the individual isomers or a mixture. For clarity, both are provided here. It is a compound of interest due to its reactivity, stemming from the electron-withdrawing nature of the nitro group.
| Property | Value | Reference |
| Chemical Formula | C₄H₇NO₂ | [1][2][3][4] |
| Molecular Weight | 101.10 g/mol | [1][2][3][4] |
| CAS Number | 27748-48-7 (isomer unspecified), 4812-23-1 ((E)-isomer) | [2][4] |
| Boiling Point | 145.6 °C at 760 mmHg | [4] |
| Density | 1.003 g/cm³ | [4] |
| Flash Point | 45.8 °C | [4] |
| Appearance | Not explicitly stated, but related nitroalkenes are often yellowish liquids. | |
| Solubility | Expected to be soluble in organic solvents. |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Experimental Protocol: Dehydration of 3-Nitrobutan-2-ol
This method is analogous to the synthesis of 2-nitropropene and is a common laboratory-scale preparation of nitroalkenes.
Materials:
-
3-Nitrobutan-2-ol
-
Phthalic anhydride
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
-
Magnetic stirrer
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 3-nitrobutan-2-ol and 1.3 molar equivalents of phthalic anhydride.
-
Set up a distillation apparatus connected to the flask.
-
Heat the mixture gently with stirring. The this compound will co-distill with water.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The solvent can be removed under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.
Chemical Reactivity and Mechanisms
The primary mode of reactivity for this compound is its function as a Michael acceptor. The electron-withdrawing nitro group renders the β-carbon of the double bond electrophilic and susceptible to attack by nucleophiles.
Michael Addition Reaction
The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. For this compound, this reaction typically proceeds via the attack of a soft nucleophile (the Michael donor) on the β-carbon of the nitroalkene (the Michael acceptor).
General Experimental Protocol for Michael Addition:
-
Dissolve the Michael donor (e.g., a thiol, amine, or enolate) in a suitable solvent in a reaction flask.
-
Add a catalytic amount of a base (e.g., triethylamine, DBU) if required to generate the nucleophile.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture at a controlled temperature (often room temperature or below).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other analytical techniques.
-
Upon completion, quench the reaction (e.g., with a saturated solution of ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography or recrystallization.
Caption: Generalized workflow of a Michael addition reaction.
Potential Applications in Drug Development
While direct biological studies on this compound are scarce in the available literature, its chemical properties as a Michael acceptor suggest a potential role in drug development, particularly in the design of covalent inhibitors.[5]
This compound as a Covalent Modifier
Covalent inhibitors are therapeutic agents that form a stable, covalent bond with their biological target, often an enzyme.[6][7][8][9][10] This mode of action can lead to prolonged and potent inhibition. Michael acceptors, such as α,β-unsaturated ketones, amides, and nitroalkenes, are a well-established class of "warheads" used in the design of covalent inhibitors.[5][11][12]
The electrophilic β-carbon of this compound can react with nucleophilic amino acid residues, such as cysteine (via its thiol group) or lysine (via its primary amine), present in the active site of a target protein. This covalent modification can irreversibly inactivate the protein, leading to a therapeutic effect.
Caption: Conceptual pathway of covalent inhibition by a Michael acceptor.
Antimicrobial and Antifungal Potential
Nitro-containing compounds have a long history in antimicrobial and antifungal therapy.[13][14][15][16][17][18][19] The mechanism of action often involves the reduction of the nitro group within the microbial cell to generate reactive nitrogen species that are toxic to the organism.[13][15] While specific studies on this compound are lacking, related nitroalkene derivatives have demonstrated antimicrobial and antifungal activities.[18][20][21][22] Further research is warranted to explore the potential of this compound and its derivatives in this area.
Safety and Handling
Nitroalkenes should be handled with care as they are reactive compounds. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical intermediate with significant potential in organic synthesis. Its reactivity as a Michael acceptor makes it a valuable tool for the construction of complex molecules. While its direct application in drug development has not been extensively explored, the established role of Michael acceptors in covalent inhibitor design suggests that this compound and its derivatives could serve as a starting point for the development of novel therapeutic agents. Further research into the biological activity of this compound is necessary to fully realize its potential in medicinal chemistry.
References
- 1. This compound | 4812-23-1 | Benchchem [benchchem.com]
- 2. 2-Butene, 2-nitro-, (2E)- | C4H7NO2 | CID 5364398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nitro-but-2-ene | C4H7NO2 | CID 20951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 10. researchgate.net [researchgate.net]
- 11. Item - DESIGN AND SYNTHESIS OF NOVEL REVERSIBLE MICHAEL ACCEPTORS - American University - Figshare [aura.american.edu]
- 12. Frontiers | Michael acceptor molecules in natural products and their mechanism of action [frontiersin.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antioxidant and Antifungal Activities and Characterization of Phenolic Compounds Using High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS) in Empetrum rubrum Vahl ex Willd. [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Antifungal Activity of Aniba canelilla (Kunth) Mez Essential Oil and Its Main Compound 1-Nitro-2-Phenylethane against Dermatophytes [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Antiviral and antimicrobial activities of new nitrobutane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. asu.elsevierpure.com [asu.elsevierpure.com]
An In-depth Technical Guide to the Structural Formula of 2-Nitro-2-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, and reactive characteristics of 2-nitro-2-butene. It is an important intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This document includes detailed spectroscopic data, experimental protocols for its synthesis and analysis, and a mechanistic pathway for its reaction in Michael additions. The information is intended to support researchers, scientists, and professionals in drug development in understanding and utilizing this versatile compound.
Chemical Identity and Physical Properties
This compound (C₄H₇NO₂) is a nitroalkene that exists as two geometric isomers: (E)-2-nitro-2-butene and (Z)-2-nitro-2-butene. The (E) isomer is generally the more stable and more commonly referenced form.[1] The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the double bond.
Structural Information
| Identifier | Value |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol [1] |
| IUPAC Name | (E)-2-nitrobut-2-ene / (Z)-2-nitrobut-2-ene |
| CAS Number | 4812-23-1 (trans-isomer)[1] |
| Canonical SMILES | CC=C(C)--INVALID-LINK--=O |
| Isomeric SMILES | C/C=C(\C)/--INVALID-LINK--=O (E-isomer) |
Physicochemical Properties
| Property | Value |
| Boiling Point | 149-151 °C (decomposes) |
| Melting Point | Not available |
| Density | 1.01 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in most organic solvents. |
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through spectroscopic methods. The following tables summarize the key spectroscopic data for the (E) and (Z) isomers.
¹H NMR Spectroscopy
| Isomer | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| (E) | ~7.0 | q | ~7.0 | =CH |
| ~2.5 | d | ~7.0 | CH₃-C= | |
| ~2.1 | s | - | CH₃-C(NO₂)= | |
| (Z) | ~6.8 | q | ~7.5 | =CH |
| ~2.2 | d | ~7.5 | CH₃-C= | |
| ~2.4 | s | - | CH₃-C(NO₂)= |
¹³C NMR Spectroscopy
| Isomer | Chemical Shift (δ) ppm | Assignment |
| (E) | ~145 | C=C-NO₂ |
| ~135 | C=CH | |
| ~15 | CH₃-C= | |
| ~12 | CH₃-C(NO₂)= | |
| (Z) | ~144 | C=C-NO₂ |
| ~134 | C=CH | |
| ~17 | CH₃-C= | |
| ~14 | CH₃-C(NO₂)= |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1650 | Medium | C=C stretch |
| ~1520 | Strong | Asymmetric NO₂ stretch[2] |
| ~1350 | Strong | Symmetric NO₂ stretch[2] |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 101 | High | [M]⁺ |
| 84 | Moderate | [M-OH]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
Synthesis of (E)-2-Nitro-2-butene
This protocol describes the synthesis of (E)-2-nitro-2-butene from 2-nitro-1-butanol via dehydration.
Materials:
-
2-nitro-1-butanol
-
Phthalic anhydride
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Round-bottom flask (250 mL)
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a 250 mL round-bottom flask, add 2-nitro-1-butanol and a 1.5 molar excess of phthalic anhydride.
-
Assemble a distillation apparatus connected to the flask.
-
Heat the mixture with stirring. The this compound will co-distill with water.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation to obtain pure (E)-2-nitro-2-butene.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general procedure for the analysis of this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]
-
Perform serial dilutions to prepare working standards of appropriate concentrations.[3]
-
Inject the standards and samples into the GC-MS system.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the acquisition of an FTIR spectrum of liquid this compound.
Instrumentation:
-
Fourier-Transform Infrared Spectrometer.
-
Sample cell for liquids (e.g., NaCl or KBr plates).
Procedure:
-
Ensure the sample cell (e.g., salt plates) is clean and dry.
-
Place a small drop of the liquid this compound sample onto one of the salt plates.[4]
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.[4]
-
Mount the plates in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty cell or with the pure solvent if applicable.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[5]
-
Process the spectrum by subtracting the background.
Chemical Reactivity and Mechanisms
The electron-withdrawing nitro group makes the β-carbon of this compound electrophilic and susceptible to nucleophilic attack. A key reaction of nitroalkenes is the Michael addition.
Michael Addition of a Thiol to (E)-2-Nitro-2-butene
The following diagram illustrates the reaction workflow for the base-catalyzed Michael addition of a generic thiol (R-SH) to (E)-2-nitro-2-butene.
Caption: Base-catalyzed Michael addition of a thiol to (E)-2-nitro-2-butene.
Conclusion
This compound is a valuable reagent in organic synthesis, with its reactivity dominated by the electron-withdrawing nature of the nitro group. This guide has provided a detailed summary of its structural and spectroscopic properties, along with practical experimental protocols for its synthesis and characterization. A thorough understanding of its properties and reaction mechanisms is crucial for its effective application in research and development, particularly in the synthesis of novel pharmaceutical compounds.
References
A Comprehensive Technical Guide to 2-Nitro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of 2-Nitro-2-butene, including its molecular weight and other key quantitative data. It also details an experimental protocol for its synthesis and outlines relevant analytical methodologies. Furthermore, this guide employs data visualization to illustrate the synthetic pathway and a characteristic reaction mechanism.
Core Molecular and Physical Properties
This compound is a nitroalkene with the chemical formula C₄H₇NO₂. It is a valuable intermediate in organic synthesis. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | [1][2][3] |
| Molecular Weight | 101.105 g/mol | [1][2][3] |
| Exact Mass | 101.047678466 Da | [1] |
| Boiling Point | 145.6 °C at 760 mmHg | [1] |
| Density | 1.003 g/cm³ | [1] |
| Vapor Pressure | 6.07 mmHg at 25°C | [1] |
| Flash Point | 45.8 °C | [1] |
| LogP (Octanol/Water Partition Coefficient) | 1.710 | [1] |
Synthesis of this compound: An Experimental Protocol
A common method for the synthesis of nitroalkenes such as this compound involves the dehydration of the corresponding β-nitro alcohol. The following protocol is a general procedure adapted from the synthesis of similar nitroolefins.
Reaction: Dehydration of 2-nitro-butan-3-ol
Materials:
-
2-nitro-butan-3-ol
-
Phthalic anhydride
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Round-bottomed flask (250 mL)
-
Magnetic stirring bar
-
Vacuum-insulated Vigreux column (10 cm)
-
Stillhead with thermometer
-
Condenser
-
Receiving flask (50 mL)
-
Water aspirator
-
Oil bath
-
Separatory funnel
Procedure:
-
A 250 mL round-bottomed flask is charged with phthalic anhydride and 2-nitro-butan-3-ol.
-
The flask is equipped with a Vigreux column, stillhead, condenser, and a receiving flask. The system is connected to a water aspirator and evacuated.
-
The reaction vessel is heated in an oil bath to 150°C until the phthalic anhydride melts and a homogeneous solution is formed.
-
The receiving flask is cooled in an ice bath, and the oil bath temperature is raised to 180-185°C.
-
The this compound product co-distills with water and is collected in the receiving flask.
-
The distillation is continued until no more product is collected.
-
The distillate is transferred to a separatory funnel, and the organic layer (this compound) is separated from the aqueous layer.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The final product can be further purified by vacuum distillation.
Analytical Methods
The analysis of nitro compounds like this compound can be performed using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.
For HPLC analysis of a similar compound, 2-nitrobutane, a reverse-phase (RP) method can be utilized with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also a powerful tool for the analysis of volatile nitro compounds. For air monitoring of related compounds like 2-nitropropane, samples can be collected on adsorbent tubes (e.g., Chromosorb 106) and then desorbed with a suitable solvent like ethyl acetate for GC analysis.
Visualizing Chemical Pathways
To better understand the synthesis and reactivity of this compound, the following diagrams illustrate the synthetic route and a fundamental reaction mechanism.
References
The Discovery and Synthesis of 2-Nitro-2-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitro-2-butene, a versatile nitroalkene, has played a significant role as a reactive intermediate in organic synthesis since the mid-20th century. Its discovery is intrinsically linked to the broader development of nitroalkene chemistry, particularly the exploration of the Henry reaction and subsequent dehydration methods. This technical guide provides an in-depth overview of the historical context of its discovery, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical properties, and a discussion of its applications.
Discovery and Historical Context
The specific first synthesis of this compound is not attributed to a single definitive discovery but rather emerged from the systematic study of nitroalkene preparation. The foundational chemistry for its synthesis was laid in the late 19th and early 20th centuries.
A pivotal moment in the history of nitroalkane chemistry was the discovery of the Henry reaction (also known as the nitroaldol reaction) by the Belgian chemist Louis Henry in 1895.[1][2] This reaction, involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, provided a direct route to β-nitro alcohols, the immediate precursors to nitroalkenes.[1][2]
While the Henry reaction provided the necessary precursors, the efficient synthesis of nitroalkenes required effective dehydration methods. A significant advancement in this area was reported in a 1947 paper by G. D. Buckley and C. W. Scaife in the Journal of the Chemical Society. Their work detailed a general method for the preparation of nitro-olefins through the dehydration of 2-nitro-alcohols, a method explicitly applicable to the synthesis of this compound from 3-nitrobutan-2-ol. This publication serves as a key historical marker in the practical synthesis of this compound and other nitroalkenes.
Physicochemical and Spectral Data
A comprehensive collection of quantitative data for this compound is crucial for its application in research and development. The following tables summarize its key physicochemical and spectral properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | [3][4] |
| Molecular Weight | 101.10 g/mol | [3][4] |
| CAS Number | 4812-23-1 | [4][5] |
| Appearance | Not specified; likely a liquid | |
| Boiling Point | 145.6 °C at 760 mmHg | [3] |
| Density | 1.003 g/cm³ | [3] |
| Flash Point | 45.8 °C | [3] |
| Vapor Pressure | 6.07 mmHg at 25 °C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 1.71 | [3] |
| Refractive Index | Not available |
Table 2: Spectral Data of this compound
| Spectrum Type | Key Peaks/Shifts | Source |
| ¹H NMR | Data not readily available in searched literature. | |
| ¹³C NMR | Data not readily available in searched literature. | |
| Infrared (IR) Spectroscopy | Data available through spectral databases. | [4] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z 101. | [4] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through a two-step process: a Henry reaction to form 3-nitrobutan-2-ol, followed by its dehydration.
Synthesis of 3-nitrobutan-2-ol via Henry Reaction
This procedure is based on the general principles of the Henry reaction.
Reaction:
Nitroethane + Acetaldehyde → 3-Nitrobutan-2-ol
Materials:
-
Nitroethane
-
Acetaldehyde
-
A suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine-based catalyst)
-
A suitable solvent (e.g., methanol, ethanol, or water)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve nitroethane in the chosen solvent and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add the base to the cooled solution while stirring.
-
To this mixture, add acetaldehyde dropwise, ensuring the temperature remains below 10 °C. The addition rate should be controlled to manage the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at a low temperature for several hours or overnight until completion (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid) to a pH of ~7.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate) using a separatory funnel.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-nitrobutan-2-ol. The product may be purified further by distillation or chromatography if necessary.
Dehydration of 3-nitrobutan-2-ol to this compound
This protocol is adapted from the general method described by Buckley and Scaife and procedures for similar nitroalkene syntheses.[6]
Reaction:
3-Nitrobutan-2-ol → this compound + H₂O
Materials:
-
3-Nitrobutan-2-ol (from the previous step)
-
A dehydrating agent (e.g., phthalic anhydride, acetic anhydride, or a strong acid catalyst)
-
Distillation apparatus
-
Heating mantle
-
Ice bath for the receiving flask
Procedure:
-
Set up a distillation apparatus with a heating mantle.
-
In the distillation flask, combine 3-nitrobutan-2-ol with the chosen dehydrating agent (e.g., phthalic anhydride).
-
Heat the mixture gently. The this compound will be formed and distill over with water.
-
Collect the distillate in a receiving flask cooled in an ice bath. The boiling point of the azeotrope will be lower than that of the individual components.
-
The collected distillate will consist of two layers: an organic layer (this compound) and an aqueous layer.
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The product can be further purified by fractional distillation. A yield of approximately 60% can be expected for this step.[6]
Synthesis and Reaction Pathways
The primary synthetic pathways to this compound are visualized below.
Caption: Synthesis of this compound via Henry Reaction and Dehydration.
Applications in Synthesis
This compound is a valuable intermediate in organic synthesis due to the reactivity conferred by the nitro and alkene functional groups. It can participate in a variety of reactions, including:
-
Michael Additions: The electron-withdrawing nitro group activates the double bond, making it an excellent Michael acceptor for various nucleophiles.
-
Diels-Alder Reactions: It can act as a dienophile in cycloaddition reactions.
-
Reduction: The nitro group can be reduced to an amine, providing a route to various butene derivatives with nitrogen-containing functional groups.
-
Nitration: Under specific conditions, it can undergo further nitration.[5]
Conclusion
While the exact moment of its first isolation is not clearly documented, the history of this compound is firmly rooted in the development of fundamental organic reactions in the mid-20th century. The foundational work on the Henry reaction and subsequent advancements in dehydration methodologies enabled its synthesis and established its role as a useful building block in organic chemistry. The detailed protocols and compiled data in this guide are intended to support its continued application in modern research and development.
References
- 1. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. This compound|lookchem [lookchem.com]
- 4. 2-Butene, 2-nitro-, (2E)- | C4H7NO2 | CID 5364398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 4812-23-1 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Theoretical Investigations of 2-Nitro-2-butene: A Technical Overview for Researchers
Introduction
2-Nitro-2-butene is a nitroalkene compound of significant interest in organic synthesis due to the versatile reactivity conferred by the nitro group and the carbon-carbon double bond. This technical guide provides a comprehensive overview of the theoretical studies concerning this compound, focusing on its electronic structure, reactivity, and potential reaction mechanisms. The content is intended for researchers, scientists, and professionals in drug development who are interested in the computational analysis and application of this chemical entity.
Physicochemical and Computed Properties
A collection of physicochemical and computationally derived properties for this compound are summarized below. These values are sourced from various chemical databases and provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | PubChem |
| Molecular Weight | 101.10 g/mol | PubChem |
| IUPAC Name | 2-nitrobut-2-ene | PubChem |
| CAS Number | 4812-23-1 | PubChem |
| Canonical SMILES | CC=C(C)--INVALID-LINK--[O-] | LookChem |
| XLogP3 | 1.3 | PubChem, LookChem |
| Hydrogen Bond Donor Count | 0 | PubChem, LookChem |
| Hydrogen Bond Acceptor Count | 2 | LookChem |
| Polar Surface Area (PSA) | 45.82 Ų | LookChem |
| Standard Gibbs Free Energy of Formation | 90.02 kJ/mol (Joback Calculated) | Cheméo |
| Enthalpy of Formation (gas) | -29.22 kJ/mol (Joback Calculated) | Cheméo |
| Boiling Point | 145.6 °C at 760 mmHg | LookChem |
| Flash Point | 45.8 °C | LookChem |
| Density | 1.003 g/cm³ | LookChem |
Theoretical Studies and Reaction Mechanisms
While dedicated in-depth theoretical studies exclusively on this compound are limited in publicly accessible literature, its reactivity is well-documented in the context of several important organic reactions. The electronic nature of the nitro group, being strongly electron-withdrawing, renders the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack.
Michael Addition
This compound is a competent Michael acceptor. In this reaction, a nucleophile adds to the β-carbon of the nitroalkene. Theoretical studies on related nitroalkenes suggest that the reaction proceeds via a stabilized carbanion intermediate.
Experimental Protocol: Michael Addition of Cyclohexanone to this compound (Generalized)
A general procedure for the Michael addition of a ketone to a nitroalkene, based on common laboratory practices, is outlined below.
-
Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., ethanol, THF, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of a base (e.g., sodium hydroxide, triethylamine, or a chiral organocatalyst).
-
Addition of Nitroalkene: To the stirred solution, add this compound (1.0-1.2 eq) dropwise at room temperature or a controlled temperature (e.g., 0 °C) to manage any exothermicity.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is typically quenched with a weak acid (e.g., saturated aqueous ammonium chloride solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired Michael adduct.
Isomerization of 3-Nitro-1-butene
The formation of this compound can be achieved through the isomerization of 3-nitro-1-butene. This reaction is believed to proceed via a prototropic shift, a type of tautomerism, which is often base-catalyzed.
Experimental Protocol: Isomerization of 3-Nitro-1-butene (Conceptual)
Based on general principles of base-catalyzed isomerization, a plausible experimental protocol is as follows:
-
Reaction Setup: Dissolve 3-nitro-1-butene in a suitable aprotic solvent (e.g., chloroform or dichloromethane) in a reaction vessel.
-
Base Addition: Add a catalytic amount of a non-nucleophilic organic base, such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the isomerization can be monitored by techniques such as ¹H NMR spectroscopy or gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the this compound product.
-
Work-up and Isolation: Once the reaction has reached equilibrium or completion, the catalyst can be removed by washing the organic solution with a dilute acid (e.g., 1M HCl), followed by water and brine. The organic layer is then dried and the solvent removed to yield the crude product, which may be further purified if necessary.
Nitration to 2,2,3-Trinitrobutane
Early literature reports the nitration of this compound with 70% nitric acid to yield 2,2,3-trinitrobutane. This reaction highlights the reactivity of the double bond towards electrophilic addition, even in the presence of a deactivating nitro group.
Experimental Protocol: Nitration of this compound (Conceptual)
A conceptual protocol based on historical descriptions of such nitrations is provided. Caution: This reaction involves strong oxidizing acids and potentially energetic materials; it should only be performed with appropriate safety precautions.
-
Reaction Setup: In a flask designed for reactions with strong acids and equipped with efficient cooling and stirring, this compound is dissolved in a suitable inert solvent if necessary.
-
Nitrating Agent: 70% nitric acid is added dropwise to the solution of this compound, maintaining a low temperature (e.g., 0-10 °C) with an ice bath.
-
Reaction Control: The reaction is stirred at a controlled temperature for a specified period. The progress can be monitored by quenching small aliquots and analyzing them by GC-MS or NMR.
-
Work-up: The reaction mixture is carefully poured onto crushed ice, and the product is extracted with a solvent like dichloromethane. The organic extracts are washed with water, a dilute solution of sodium bicarbonate to neutralize excess acid, and then brine.
-
Isolation: The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude 2,2,3-trinitrobutane, which would require further purification, likely by recrystallization or chromatography.
Conclusion
The theoretical understanding of this compound is primarily derived from its well-established reactivity in fundamental organic reactions such as the Michael addition and isomerization. While specific computational studies detailing its electronic and structural properties are not extensively available, its behavior is consistent with the general principles of nitroalkene chemistry. The electrophilic nature of the β-carbon and the ability of the nitro group to stabilize adjacent negative charge are the key determinants of its reactivity. Further dedicated computational studies, for instance using Density Functional Theory (DFT), would be valuable to provide quantitative insights into its reaction mechanisms, transition state geometries, and activation energies, thereby aiding in the rational design of new synthetic methodologies.
Methodological & Application
Application Notes and Protocols for 2-Nitro-2-butene in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-nitro-2-butene and related nitroalkenes in Michael addition reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. The protocols detailed below are based on established literature and are intended to serve as a guide for the synthesis of complex molecules, including precursors to valuable pharmaceuticals.
Introduction
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental transformation in synthetic organic chemistry. Nitroalkenes, such as this compound, are powerful Michael acceptors due to the strong electron-withdrawing nature of the nitro group. The resulting nitroalkane products are versatile intermediates that can be further transformed into a variety of functional groups, including amines, ketones, and carboxylic acids, making them valuable building blocks in drug discovery and development.
Recent advancements in catalysis, particularly in the realm of organocatalysis, have enabled highly enantioselective and diastereoselective Michael additions to nitroalkenes, providing access to chiral molecules with high optical purity. This has significant implications for the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.
Applications in Synthesis
The Michael addition of various nucleophiles to nitroalkenes serves as a key step in the synthesis of a range of biologically active molecules and complex natural products.
-
Synthesis of γ-Aminobutyric Acid (GABA) Analogs: The Michael adducts derived from the reaction of aldehydes or ketones with nitroalkenes are precursors to γ-nitrocarbonyl compounds. These can be readily converted to β-substituted GABA derivatives, which are a class of compounds with significant pharmacological activities, including antispastic, tranquilizing, and anticonvulsant properties. For instance, the asymmetric Michael addition has been instrumental in the synthesis of drugs like (S)-Pregabalin, an anti-epilepsy drug, and (R)-Baclofen, a muscle relaxant.[1][2]
-
Formation of All-Carbon Quaternary Centers: The creation of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. Organocatalytic Michael additions of α,α-disubstituted aldehydes to nitroalkenes provide an effective method for constructing these sterically hindered centers with high enantioselectivity.[2]
-
Dearomatization Reactions: N-heterocyclic carbene (NHC) catalysis has enabled the dearomative Michael addition of α,β-unsaturated aldehydes to 2-nitrobenzofurans, leading to the formation of biologically important heterocyclic structures with high yields and stereoselectivities.[3]
-
Synthesis of Polysubstituted Arenes: A cascade reaction involving the Michael addition of vinylogous malononitrile derivatives to chlorinated nitrostyrenes, promoted by DBU, allows for the straightforward synthesis of polysubstituted arenes under mild conditions.[4]
Key Experimental Protocols
Below are detailed protocols for representative Michael addition reactions involving nitroalkenes. These protocols are based on methodologies reported in the scientific literature and can be adapted for this compound with appropriate modifications.
Protocol 1: Organocatalyzed Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol describes a general procedure for the enantioselective Michael addition of an aldehyde to a nitroalkene using a diarylprolinol silyl ether organocatalyst. This reaction is a powerful tool for the synthesis of chiral γ-nitro aldehydes.[1][5]
Materials:
-
Nitroalkene (e.g., β-nitrostyrene as a model, adaptable for this compound)
-
Aldehyde (e.g., propanal)
-
(S)-Diphenylprolinol silyl ether catalyst
-
Acid additive (e.g., 4-nitrophenol)
-
Solvent (e.g., MeCN, DMF/i-PrOH, or 1,4-dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
To a stirred solution of the nitroalkene (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add the aldehyde (2.0 mmol).
-
Add the (S)-diphenylprolinol silyl ether catalyst (10-20 mol%).
-
Add the acid additive (10 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired γ-nitro aldehyde.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Michael Addition of Cycloketones to Nitroalkenes using a Bifunctional Thiourea Catalyst
This protocol details the asymmetric Michael addition of a cycloketone to a nitroalkene catalyzed by a chiral primary amine-thiourea catalyst. This method is effective for creating chiral products with adjacent quaternary and tertiary stereocenters.[6]
Materials:
-
Nitroalkene (e.g., β-nitrostyrene)
-
Cycloketone (e.g., cyclohexanone)
-
(R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst
-
Additive (e.g., 4-nitrophenol)
-
Solvent (e.g., water)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
In a reaction vial, dissolve the nitroalkene (0.2 mmol) and the cycloketone (0.4 mmol) in the solvent (1.0 mL).
-
Add the DPEN-based thiourea catalyst (10 mol%) and the 4-nitrophenol additive (20 mol%).
-
Stir the mixture vigorously at room temperature for the specified reaction time (e.g., 24-72 hours), monitoring by TLC.
-
After the reaction is complete, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.
-
Analyze the diastereoselectivity and enantioselectivity of the product using ¹H NMR and chiral HPLC, respectively.
Quantitative Data Summary
The following tables summarize representative quantitative data for Michael addition reactions involving nitroalkenes, showcasing the efficiency and selectivity of different catalytic systems.
Table 1: Organocatalyzed Michael Addition of Propanal to β-Nitrostyrene
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | 10 | None | Toluene | 24 | 85 | 95:5 | 98 |
| 2 | 10 | 4-Nitrophenol (10) | Toluene | 0.25 | 99 | >99:1 | 99 |
| 3 | 1 | 4-Nitrophenol (1) | Toluene | 2 | 98 | >99:1 | 99 |
| 4 | 20 | None | MeCN | 12 | 92 | 90:10 | 97 |
Data adapted from studies on diphenylprolinol silyl ether catalyzed reactions.[5]
Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Entry | Catalyst (mol%) | Additive | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | 10 | 4-Nitrophenol | Water | 48 | 95 | 9:1 | 99 |
| 2 | 10 | Benzoic Acid | Toluene | 72 | 88 | 8:2 | 95 |
| 3 | 10 | None | CH₂Cl₂ | 96 | 75 | 7:3 | 90 |
Data based on DPEN-derived thiourea catalysis.[6]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and processes described in these application notes.
Caption: General mechanism of an organocatalyzed Michael addition.
Caption: A typical experimental workflow for a Michael addition reaction.
Conclusion
The Michael addition of nucleophiles to this compound and other nitroalkenes is a robust and versatile method for the construction of complex organic molecules. The development of highly selective catalytic systems has elevated this reaction to a premier tool for asymmetric synthesis. The protocols and data presented herein provide a foundation for researchers to explore and apply these powerful transformations in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. The continued exploration of new catalysts and reaction conditions will undoubtedly lead to even more efficient and selective methods for the synthesis of valuable chiral compounds.
References
- 1. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Dearomative Michael addition involving enals and 2-nitrobenzofurans realized under NHC-catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. ethz.ch [ethz.ch]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Diels-Alder Reaction with 2-Nitro-2-butene as Dienophile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Diels-Alder reaction utilizing 2-nitro-2-butene as a dienophile. Due to the limited specific literature on this compound in this context, the provided protocols and data are based on analogous reactions with other nitroalkenes. These notes are intended to serve as a guide for researchers to develop specific reaction conditions for their desired applications.
Introduction
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The reaction occurs between a conjugated diene and a substituted alkene, known as the dienophile.[1] The presence of electron-withdrawing groups on the dienophile, such as the nitro group in this compound, enhances its reactivity.[2] This makes this compound a potentially valuable, though underutilized, dienophile for the synthesis of complex cyclic molecules, which are often key scaffolds in drug development.
Nitroalkenes, in general, are effective dienophiles in Diels-Alder reactions, often reacting with high regioselectivity and stereoselectivity.[3][4] The reaction can be performed under thermal conditions or catalyzed by Lewis acids to improve reaction rates and selectivities, even at lower temperatures.[5][6]
Data Presentation
The following tables summarize quantitative data from Diels-Alder reactions of various nitroalkenes with different dienes. This data can be used as a reference for estimating the expected yields and selectivities when using this compound.
Table 1: Thermal Diels-Alder Reactions of Nitroalkenes with Cyclopentadiene
| Dienophile | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo/Exo Ratio | Reference |
| Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate | Cyclopentadiene | Toluene | 120-130 | 72-96 | 75-95 (conversion) | 1:4.5 | [4] |
| β-Fluoro-β-nitrostyrene | Cyclopentadiene | o-Xylene | 110 | - | up to 97 | Mixture | [7] |
Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions of Nitroalkenes
| Dienophile | Diene | Lewis Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nitroethylene | 5-Substituted Pentamethylcyclopentadienes | Helical-Chiral H-bond Donor | CH₂Cl₂ | - | - | up to 89 | [8] |
| Azachalcones | Cyclopentadiene | Cu(NO₃)₂ | Water | 32 | - | Rate enhancement | [9] |
Experimental Protocols
The following are generalized protocols for thermal and Lewis acid-catalyzed Diels-Alder reactions with a nitroalkene dienophile, which can be adapted for this compound.
Protocol 1: General Procedure for Thermal Diels-Alder Reaction
This protocol is based on the reaction of substituted nitrostyrenes with cyclopentadiene.[7]
Materials:
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
This compound
-
Anhydrous solvent (e.g., toluene, o-xylene)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the diene (typically in excess, e.g., 2-5 equivalents).
-
Add the desired amount of this compound.
-
Add the anhydrous solvent.
-
Seal the vessel or equip it with a reflux condenser.
-
Heat the reaction mixture to the desired temperature (typically between 80°C and 150°C).[10]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a generalized procedure based on the use of various Lewis acids in Diels-Alder reactions.[5][6]
Materials:
-
Diene
-
This compound
-
Lewis acid (e.g., AlCl₃, SnCl₄, Cu(OTf)₂)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, dissolve the Lewis acid in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78°C or 0°C).
-
Add the this compound to the Lewis acid solution and stir for a short period to allow for complexation.
-
Slowly add the diene to the reaction mixture.
-
Allow the reaction to stir at the low temperature or warm to room temperature, monitoring the progress by TLC, GC-MS, or NMR.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Diels-Alder Reaction Workflow
Caption: A generalized experimental workflow for performing a Diels-Alder reaction.
Diels-Alder Reaction Mechanism
Caption: The concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction.
Signaling Pathways and Logical Relationships in Drug Development
The Diels-Alder reaction is a powerful tool in drug discovery for the synthesis of complex molecular scaffolds. The resulting cyclohexene derivatives can serve as key intermediates for a variety of biologically active molecules.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Enantio- and periselective nitroalkene Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 8. Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts [mdpi.com]
- 9. web.iitd.ac.in [web.iitd.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Nitro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-nitro-2-butene. The reduction of nitroalkenes is a pivotal transformation in organic synthesis, offering a direct route to valuable building blocks such as nitroalkanes, oximes, and primary amines, which are frequently incorporated into pharmaceuticals and other fine chemicals.
The catalytic hydrogenation of this compound can be controlled to selectively yield different products. Complete reduction affords 2-butanamine, a chiral amine of significant interest. Partial hydrogenation can lead to the formation of 2-nitrobutane or 2-butanone oxime, both of which are versatile synthetic intermediates.[1][2] The choice of catalyst, hydrogen source, and reaction conditions are critical in directing the selectivity of this transformation.
Commonly employed methods include heterogeneous catalysis using metal catalysts like palladium on carbon (Pd/C) with molecular hydrogen, and transfer hydrogenation, which utilizes hydrogen donors such as formic acid and its salts, offering a milder and often safer alternative to pressurized hydrogen gas.[2][3][4]
Reaction Pathways
The catalytic hydrogenation of this compound can proceed through several pathways to yield distinct products. The initial step typically involves the reduction of the carbon-carbon double bond to form 2-nitrobutane. Subsequent reduction of the nitro group can lead to 2-butanone oxime and finally to 2-butanamine.
References
Application Notes and Protocols: 2-Nitro-2-butene as a Precursor for Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of sec-butylamine (butan-2-amine) from 2-nitro-2-butene. The reduction of the nitroalkene functionality is a critical transformation in organic synthesis, providing a valuable route to primary amines, which are key building blocks in the development of pharmaceuticals and other bioactive molecules.
Introduction
This compound serves as a readily accessible precursor for the synthesis of sec-butylamine. The conversion involves the reduction of both the carbon-carbon double bond and the nitro group. This transformation can be achieved through several reliable methods, including catalytic hydrogenation, metal hydride reduction, and dissolving metal reductions. The choice of method often depends on factors such as scale, functional group tolerance, and available laboratory equipment. Aliphatic nitro compounds can be effectively reduced to their corresponding amines using various reagents.[1]
This guide details three common and effective protocols for this synthesis, providing comparative data and visual workflows to aid researchers in selecting and performing the optimal procedure for their needs.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the key quantitative and qualitative parameters for the described methods for the reduction of this compound to sec-butylamine.
| Method | Key Reagents | Solvent(s) | Typical Reaction Time | Temperature | Pressure | Typical Yield | Key Considerations |
| Catalytic Hydrogenation | Raney® Nickel, Hydrogen (H₂) gas | Ethanol, Methanol | 2–24 hours | 25–100 °C | 1–100 atm | Good to Excellent | Highly efficient and clean. Requires specialized hydrogenation equipment. Catalyst can be pyrophoric.[2][3] |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄), H₂O | Diethyl ether, THF | 1–6 hours | 0–35 °C | Atmospheric | Good | Powerful, non-catalytic method. Reduces many functional groups. Requires anhydrous conditions and careful quenching.[2] |
| Dissolving Metal Reduction | Iron (Fe) powder, Hydrochloric Acid (HCl) | Ethanol, Water | 2–6 hours | Reflux | Atmospheric | Good | Cost-effective and scalable. Often requires acidic conditions which may not be suitable for sensitive substrates.[4][5] |
Reaction Pathway and Logic
The synthesis of sec-butylamine from this compound involves the complete reduction of the nitroalkene moiety. This process formally adds four hydrogen atoms across the functional group.
Caption: Overall reaction scheme for the reduction of this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Reagents like Raney Nickel (pyrophoric) and LiAlH₄ (reacts violently with water) require special handling.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol is a standard and highly effective method for the reduction of nitro groups and alkenes, often providing high yields and purity.[2][3]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Celite® or other filtration aid
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Round-bottom flask and standard glassware
Procedure:
-
Catalyst Preparation: In a round-bottom flask, carefully wash the Raney® Nickel slurry (approx. 5-10% by weight of the substrate) with anhydrous ethanol three times to remove water.
-
Reaction Setup: Transfer the washed Raney® Nickel catalyst and a stir bar into the high-pressure reactor vessel. Add a solution of this compound (1 equivalent) dissolved in anhydrous ethanol.
-
Hydrogenation: Seal the reactor and purge the system with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.
-
Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can take several hours depending on the scale and conditions.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it can ignite in air. Keep the filter cake wet with ethanol or water and dispose of it properly.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product can be purified by distillation to yield pure sec-butylamine.
Protocol 2: Metal Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a potent reducing agent capable of reducing both the nitro group and the double bond in a single step. This method is well-suited for laboratory-scale synthesis.[2]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl, for salt formation if desired)
-
Three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer
Procedure:
-
Reaction Setup: Equip a dry three-neck flask with a dropping funnel, a condenser with a drying tube, and a magnetic stir bar under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Suspend LiAlH₄ (approx. 2-3 molar equivalents) in anhydrous diethyl ether in the flask and cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then gently reflux for 1-3 hours until the reaction is complete (monitored by TLC or GC).
-
Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water dropwise (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.
-
Filtration and Isolation: A granular precipitate of aluminum salts should form. Stir for 15 minutes, then filter the mixture and wash the solid residue thoroughly with diethyl ether.
-
Purification: Dry the combined organic filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by distillation. The crude sec-butylamine can be further purified by fractional distillation.
Protocol 3: Dissolving Metal Reduction using Iron and HCl
This classic method is a cost-effective and robust way to reduce nitro groups, particularly on a larger scale. The reaction uses iron powder in an acidic medium.[4][5]
Materials:
-
This compound
-
Iron powder (fine mesh)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
-
Ethanol and Water
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask, condenser, and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add a mixture of ethanol and water (e.g., 4:1 ratio). Add this compound (1 equivalent) and iron powder (3-5 molar equivalents).
-
Acid Addition: Heat the mixture to reflux and add concentrated HCl or acetic acid dropwise. The reaction is often vigorous.
-
Reaction: Maintain the mixture at reflux with vigorous stirring for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove excess iron and iron salts.
-
Basification: Carefully neutralize the filtrate by adding a saturated solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is basic (pH > 8).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, remove the solvent under reduced pressure. The final product, sec-butylamine, can be purified by distillation.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of sec-butylamine from this compound.
Caption: Generalized workflow for amine synthesis from a nitroalkene precursor.
References
The Versatility of 2-Nitro-2-butene in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
2-Nitro-2-butene, a readily available nitroalkene, serves as a versatile and reactive building block in the synthesis of a variety of heterocyclic compounds. Its electron-deficient double bond, activated by the nitro group, makes it an excellent Michael acceptor and a reactive component in cycloaddition reactions. This reactivity profile allows for the construction of diverse five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and other bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrroles, pyrazoles, and other heterocycles.
I. Synthesis of Substituted Pyrroles via Barton-Zard Reaction
The Barton-Zard reaction is a powerful method for the synthesis of pyrroles from a nitroalkene and an α-isocyanoacetate ester under basic conditions.[1] This reaction proceeds through a sequence of Michael addition, cyclization, and elimination of the nitro group.
Reaction Pathway: Barton-Zard Pyrrole Synthesis
The reaction is initiated by the deprotonation of the α-isocyanoacetate by a base, followed by a Michael addition to the nitroalkene. The resulting intermediate then undergoes an intramolecular cyclization. Subsequent elimination of the nitro group and tautomerization leads to the aromatic pyrrole ring.
Caption: General workflow of the Barton-Zard pyrrole synthesis.
Experimental Protocol: Synthesis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
This protocol outlines the synthesis of a disubstituted pyrrole using this compound and ethyl isocyanoacetate.
Materials:
-
This compound
-
Ethyl isocyanoacetate
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
5% Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure: [2]
-
To a stirred mixture of this compound (0.5 mmol) and potassium carbonate (0.75 mmol) in ethanol (4 mL), a solution of ethyl isocyanoacetate (0.65 mmol) in ethanol (2 mL) is added dropwise.
-
The reaction mixture is then refluxed for 30 minutes, with the progress monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:3) eluent.[2]
-
Upon completion, 1 mL of 5% hydrochloric acid is added, and the reaction mixture is evaporated under reduced pressure.[2]
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Quantitative Data:
| Product Name | Starting Materials | Base | Solvent | Reaction Time | Yield |
| Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | This compound, Ethyl isocyanoacetate | K₂CO₃ | EtOH | 0.5 h | 63-94%[2] |
Spectroscopic Data for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate:
While a specific protocol with this compound leading to this exact product with full characterization was not found in the immediate search, related structures provide expected spectroscopic features. The non-hydrogen atoms of the title molecule are situated in a fair plane.[3] In the crystal structure, the molecules are linked by weak intermolecular N—H···O hydrogen bonds.[3]
II. Synthesis of Pyrazoles via [3+2] Cycloaddition
This compound can participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as diazomethane, to form five-membered heterocyclic rings like pyrazolines, which can be further oxidized to pyrazoles.[4]
Reaction Pathway: Pyrazole Synthesis from this compound and Diazomethane
The reaction involves the 1,3-dipolar cycloaddition of diazomethane to the double bond of this compound to form a pyrazoline intermediate. Subsequent elimination of the nitro group and aromatization yields the pyrazole.
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 3,4-Dimethyl-1H-pyrazole (General Procedure)
A specific detailed protocol for the reaction of this compound with diazomethane was not found in the provided search results. However, a general procedure for the reaction of alkenes with diazomethane is presented below. Caution: Diazomethane is toxic and explosive and should be handled with extreme care by trained personnel in a well-ventilated fume hood.
Materials:
-
This compound
-
Diazomethane solution
-
Diethyl ether
Procedure:
-
A solution of this compound in diethyl ether is cooled to 0 °C.
-
An ethereal solution of diazomethane is added dropwise with stirring.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The solvent is carefully removed under reduced pressure to yield the crude pyrazoline.
-
The crude product can be purified by chromatography or recrystallization.
-
Further treatment (e.g., oxidation) may be required to convert the pyrazoline to the corresponding pyrazole.
Quantitative Data:
Specific yield and detailed reaction conditions for the synthesis of 3,4-dimethyl-1H-pyrazole from this compound were not available in the search results.
III. Potential Applications in the Synthesis of Other Heterocycles
While detailed protocols are less established, the reactivity of this compound suggests its potential in the synthesis of other important heterocyclic systems.
A. Pyridazine Derivatives
Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms. Their synthesis often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine.[5] While a direct synthesis from this compound is not well-documented, its conversion to a suitable 1,4-dicarbonyl precursor could provide an indirect route.
B. 1,2,4-Triazole Derivatives
1,2,4-Triazoles can be synthesized via the [3+2] cycloaddition of nitrile imines with various dipolarophiles.[6] Although not explicitly demonstrated for this compound, its electron-deficient double bond makes it a potential reaction partner for such cycloadditions.
C. 1,2-Oxazine Derivatives
Conclusion
This compound is a valuable and reactive starting material for the synthesis of various heterocyclic compounds. Its application in the Barton-Zard pyrrole synthesis is a well-established and efficient method for constructing substituted pyrrole rings. While its use in the synthesis of other heterocycles like pyrazoles, pyridazines, triazoles, and oxazines is less documented, its inherent reactivity as a Michael acceptor and a component in cycloaddition reactions suggests significant potential for further exploration and development of novel synthetic methodologies in heterocyclic chemistry. Researchers are encouraged to investigate these underexplored reaction pathways to expand the synthetic utility of this versatile building block.
References
- 1. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of fused 3-trifluoromethyl-1,2,4-triazoles via base-promoted [3 + 2] cycloaddition of nitrile imines and 1H-benzo[d]imidazole-2-thiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. alaqsa.edu.ps [alaqsa.edu.ps]
- 7. 1,2-Oxazine Derivatives by Hetero Diels-Alder Reaction and Subsequent Transformations • Reißig Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 8. researchgate.net [researchgate.net]
- 9. Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions of 2-Nitro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental setups, protocols, and data for key reactions involving 2-nitro-2-butene, a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group makes the alkene susceptible to a variety of nucleophilic additions and cycloaddition reactions, providing access to complex molecular architectures.
Application Note 1: Asymmetric Michael Addition to this compound
The conjugate or Michael addition of nucleophiles to nitroalkenes like this compound is a powerful C-C bond-forming reaction. The resulting γ-nitro compounds are valuable intermediates, readily transformed into γ-amino acids, 1,4-dicarbonyls, or other useful structures.[1] The use of chiral organocatalysts allows for the stereoselective synthesis of these adducts.[2][3]
Experimental Protocol: Organocatalytic Michael Addition of an Aldehyde
This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral secondary amine like diphenylprolinol silyl ether.[3]
Materials:
-
This compound
-
Aldehyde (e.g., propanal)
-
(S)-Diphenylprolinol trimethylsilyl ether (catalyst)
-
Acidic additive (e.g., 4-nitrophenol)
-
Dry toluene (solvent)
-
1 M HCl (for quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol).
-
Add dry toluene (1.0 mL) to dissolve the nitroalkene.
-
Add the aldehyde (1.5 mmol, 1.5 equivalents).
-
Add the (S)-diphenylprolinol trimethylsilyl ether catalyst (0.05 mmol, 5 mol%).
-
If required, add the acidic additive (0.05 mmol, 5 mol%).[3]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure Michael adduct.
Data Presentation: Catalyst Performance in Michael Additions
The choice of catalyst and additives significantly impacts the reaction's efficiency and stereochemical outcome.
| Catalyst/Additive | Nucleophile | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) | Reference |
| Diphenylprolinol silyl ether | Propanal | Toluene | 24-48 | >90 | >95:5 | >99 | [3] |
| Cinchona Alkaloid-Thiourea | 2-Nitropropane | Toluene | 12-24 | 95 | N/A | 91 | [1] |
| Dinuclear Zinc Complex | 2(5H)-Furanone | Toluene | 24 | 75 | 10:1 | 97 | [4] |
| Chiral Diamine/TFA | Disubstituted Aldehydes | CH₂Cl₂ | 48 | ~80-95 | >20:1 | >95 | [3] |
N/A: Not Applicable, dr: Diastereomeric Ratio, ee: Enantiomeric Excess
Visualizations
Caption: Workflow for the organocatalytic Michael addition.
Caption: Enamine pathway in amine-catalyzed Michael additions.
Application Note 2: Diels-Alder [4+2] Cycloaddition
As an electron-deficient alkene, this compound is an excellent dienophile in Diels-Alder reactions, enabling the formation of substituted six-membered rings.[5] This pericyclic reaction is highly valuable for its stereospecificity and ability to rapidly build molecular complexity.[6] Asymmetric variants using chiral catalysts can afford nitrocyclohexene derivatives with high enantioselectivity.[7]
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol is based on a catalyzed reaction between a diene and a nitroalkene.[7][8]
Materials:
-
This compound (as part of aliphatic nitroalkenes)
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Chiral Catalyst (e.g., Helical-chiral N,N'-dioxide-Ni(II) complex or Cinchona alkaloid derivative)[7][8]
-
Dichloromethane (CH₂Cl₂, solvent)
-
Silica gel for chromatography
Procedure:
-
In a dry reaction tube, dissolve the chiral catalyst (10 mol%) in dichloromethane (0.7 mL).
-
Add the diene (0.4 mmol, 2.0 equivalents) to the solution.
-
Cool the mixture to the desired temperature (e.g., -20 °C or room temperature).
-
Add this compound (0.2 mmol, 1.0 equivalent) to initiate the reaction.
-
Stir the mixture for the required time (e.g., 24-72 hours), monitoring by TLC.
-
After completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the cycloadduct.
Data Presentation: Diels-Alder Reaction Scope
| Diene | Catalyst Type | Temp (°C) | Time (h) | Yield (%) | dr (endo/exo) | ee (%) (endo) | Reference |
| Cyclopentadiene | N,N'-Dioxide-Ni(II) | RT | 48 | 91 | >95:5 | 95 | [7] |
| 2,3-Dimethyl-1,3-butadiene | Lewis Acid (e.g., TiCl₄) | -78 to RT | 12 | ~85 | >95:5 | N/A | General |
| 3-Hydroxy-2-pyrone | Cinchona Alkaloid | RT | 24 | 88 | >25:1 | 98 | [8] |
| Anthracene | Thermal (no catalyst) | 150 (sealed tube) | 24 | ~70 | N/A | N/A | General |
N/A: Not Applicable, dr: Diastereomeric Ratio, ee: Enantiomeric Excess
Visualizations
Caption: Workflow for the asymmetric Diels-Alder reaction.
Caption: The concerted [4+2] pathway of the Diels-Alder reaction.
Application Note 3: Reduction of the Nitro Group
The nitro group in the adducts from Michael or Diels-Alder reactions is a versatile functional handle. Its reduction to a primary amine provides access to a wide range of valuable compounds, including chiral amines, amino alcohols, and diamines.[9] Several methods exist, with catalytic hydrogenation being one of the most common and clean procedures.[10][11]
Experimental Protocol: Catalytic Hydrogenation of a Nitro-Adduct
This protocol describes the reduction of a nitro group to an amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[11]
Materials:
-
Nitro-adduct (from a previous reaction)
-
10% Palladium on Carbon (Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (balloon or H₂ generator)
-
Celite or a syringe filter
-
Reaction flask (two-neck round bottom flask)
Procedure:
-
Dissolve the nitro-adduct (1.0 mmol) in the chosen solvent (10 mL) in a two-neck round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is pyrophoric and can ignite in air when dry.[11]
-
Seal one neck of the flask and attach a hydrogen-filled balloon to the other.
-
Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this cycle 3-4 times to ensure an inert hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine product, which can be further purified if necessary.
Data Presentation: Comparison of Nitro Group Reduction Methods
| Reagent System | Solvent | Temp (°C) | Key Features | Potential Issues | Reference |
| H₂ (1 atm), 10% Pd/C | MeOH / EtOAc | RT | Clean, high yield, common | May reduce C=C bonds, catalyst is pyrophoric | [11][12] |
| Fe / NH₄Cl | EtOH / H₂O | Reflux | Inexpensive, effective | Requires heating, acidic workup | [13] |
| SnCl₂·2H₂O | EtOH | Reflux | Mild, good for sensitive substrates | Stoichiometric tin waste | [10] |
| Zn / NH₄Cl | H₂O / MeOH | RT | Chemoselective, works in water | Stoichiometric zinc waste | [12][13] |
| NaBH₄, 10% Pd/C | H₂O | RT | Uses a hydride source instead of H₂ gas | Can sometimes reduce other groups | [12] |
Visualizations
Caption: Workflow for the reduction of a nitro group.
Caption: Synthetic pathway from this compound to amine products.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. api.pageplace.de [api.pageplace.de]
- 3. ethz.ch [ethz.ch]
- 4. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts [mdpi.com]
- 8. Catalytic Asymmetric [4 + 2] Additions with Aliphatic Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Nitro-2-butene
Abstract
2-Nitro-2-butene (C₄H₇NO₂) is a nitroalkene compound utilized in various organic synthesis applications.[1] Its utility is accompanied by significant chemical hazards, including high flammability and the potential for thermal decomposition into toxic nitrogen oxides (NOₓ).[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of this compound to minimize exposure risks and prevent laboratory accidents. The following sections detail the compound's properties, necessary personal protective equipment (PPE), standard operating procedures for handling and storage, and emergency response protocols.
Hazard Identification and Risk Assessment
This compound is a hazardous chemical that requires strict adherence to safety protocols. The primary risks associated with its use are flammability, health hazards upon exposure, and reactivity. Decomposition at high temperatures releases toxic gases.[1]
| Hazard Category | Description | Mitigation Measures |
| Physical Hazards | Highly flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2] Containers may explode if heated.[2] | Handle and store away from heat, sparks, open flames, and other ignition sources.[3][4] Use non-sparking tools and explosion-proof equipment.[3][5] Ground/bond containers and receiving equipment.[3][4] |
| Health Hazards | Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[2] May cause respiratory irritation. Inhalation of high vapor concentrations can lead to symptoms like headache, dizziness, and nausea.[3] | Avoid breathing mist, gas, or vapors.[5] Handle only in a well-ventilated area, preferably a chemical fume hood.[2][5] Avoid contact with skin and eyes by using appropriate PPE.[5] |
| Environmental Hazards | Toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2] Discharge into drains or the environment must be avoided.[5] | Prevent spills from entering drains or waterways.[5] Dispose of waste material in accordance with local, regional, and national regulations.[2] |
Quantitative Data Summary
The following tables summarize the key physical, chemical, and safety properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₇NO₂ | [6][7] |
| Molecular Weight | 101.10 g/mol | [7] |
| Boiling Point | 145.6 °C at 760 mmHg | [6] |
| Flash Point | 45.8 °C | [6] |
| Density | 1.003 g/cm³ | [6] |
| Vapor Pressure | 6.07 mmHg at 25 °C | [6] |
| Appearance | Amber Liquid |[3] |
Table 2: Stability and Reactivity Data
| Parameter | Description | Reference |
|---|---|---|
| Chemical Stability | Stable under recommended storage conditions.[1] Material may darken in color during storage.[3] | [1][3] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [3] |
| Hazardous Decomposition | Upon heating, releases toxic nitrogen oxides (NOₓ). Thermal decomposition can also release irritating gases and vapors like carbon monoxide and carbon dioxide. | [1][2] |
| Conditions to Avoid | Heat, flames, sparks, ignition sources, and electrostatic discharge.[3][5] |[3][5] |
Experimental Protocols
Protocol 1: Personal Protective Equipment (PPE) Selection
Proper selection and use of PPE are critical to minimize exposure. The following protocol outlines the minimum required PPE.
Methodology:
-
Primary Engineering Control: All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][5]
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5] A face shield should be worn in addition to goggles when there is a splash hazard.
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., Butyl rubber, Viton®). Gloves must be inspected for integrity before use.[5] Contaminated gloves should be disposed of properly, and hands should be washed and dried after removal.[5]
-
Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[5] For larger quantities or increased splash risk, impervious clothing or a chemical-resistant apron is required.
-
Respiratory Protection: If exposure limits are exceeded or if working outside of a fume hood (e.g., during a large spill), a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is mandatory.[5][8]
Diagram 1: Required Personal Protective Equipment (PPE).
Protocol 2: General Laboratory Handling Workflow
This protocol provides a systematic workflow for handling this compound to ensure safety at all stages.
Methodology:
-
Pre-Handling Checks:
-
Verify that a compatible fire extinguisher (dry chemical, CO₂), safety shower, and eyewash station are accessible and operational.[5]
-
Clear the work area of all unnecessary items and potential ignition sources.
-
Ensure all glassware is free of cracks and defects.
-
-
Aliquotting and Dispensing:
-
Post-Handling Procedures:
-
Tightly close the container immediately after use.[3]
-
Decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.
-
Dispose of contaminated waste (e.g., pipette tips, gloves) in a designated, sealed hazardous waste container.[3]
-
Wash hands thoroughly with soap and water.[5]
-
Diagram 2: A standard workflow for handling this compound.
Protocol 3: Storage
Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.
Methodology:
-
Container Integrity: Store in the original, tightly closed container.[3][5] Ensure the container is properly labeled with the chemical name and hazard warnings.
-
Storage Location:
-
Segregation:
Diagram 3: A summary of essential storage protocols.
Protocol 4: Emergency Procedures
Immediate and correct response to emergencies can significantly mitigate harm.
Methodology for Spills:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.
-
Control Ignition Sources: Remove all sources of ignition.[5]
-
Assemble PPE: Don the full set of appropriate PPE, including respiratory protection (SCBA if necessary).[5]
-
Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, dry sand). Prevent runoff into drains.[5]
-
Cleanup and Disposal:
Methodology for First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]
Diagram 4: A decision workflow for responding to a chemical spill.
References
- 1. This compound | 4812-23-1 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. novachem.com [novachem.com]
- 5. echemi.com [echemi.com]
- 6. This compound|lookchem [lookchem.com]
- 7. 2-Nitro-but-2-ene | C4H7NO2 | CID 20951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. produkte.linde-gas.at [produkte.linde-gas.at]
Application Notes and Protocols: Reaction of 2-Nitro-2-butene with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Grignard reagents with nitroalkenes, such as 2-nitro-2-butene, is a powerful carbon-carbon bond-forming reaction that proceeds primarily via a 1,4-conjugate addition mechanism. This reaction is of significant interest in synthetic organic chemistry as it provides access to a variety of substituted nitroalkanes. These products are versatile building blocks that can be further transformed into valuable compounds such as β-amino acids, ketones, and other complex molecules relevant to drug discovery and development.[1][2][3] The nitro group's strong electron-withdrawing nature facilitates the initial nucleophilic attack and its subsequent conversion into other functional groups enhances its synthetic utility.[4][5]
Reaction Mechanism and Principles
The addition of a Grignard reagent (R-MgX) to this compound, an α,β-unsaturated nitroalkene, results in the formation of a new carbon-carbon bond at the β-position relative to the nitro group. The reaction proceeds through a nucleophilic attack of the carbanionic 'R' group from the Grignard reagent on the electrophilic β-carbon of the nitroalkene. This initially forms a magnesium nitronate intermediate. Subsequent acidic workup protonates the nitronate to yield the final β-substituted nitroalkane product.
While Grignard reagents can, in principle, add directly to the nitro group (1,2-addition), the 1,4-conjugate addition is generally favored for α,β-unsaturated nitroalkenes.[6][7] To further enhance the selectivity for 1,4-addition and to suppress side reactions, a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or a copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂), is often employed.[8][9] The in-situ formation of an organocuprate species is believed to be responsible for the high regioselectivity.
Caption: General mechanism of the 1,4-conjugate addition of a Grignard reagent to this compound.
Quantitative Data Summary
While specific data for this compound is sparse in the literature, the following table presents representative yields for the copper-catalyzed conjugate addition of various Grignard reagents to analogous α,β-unsaturated nitroalkenes. These reactions are typically high-yielding.
| Entry | Grignard Reagent (R-MgX) | R Group | Catalyst (5 mol%) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | CH₃MgBr | Methyl | CuI | THF | -20 to 0 | 2 | 85 - 95 |
| 2 | CH₃CH₂MgBr | Ethyl | CuI | THF | -20 to 0 | 2 | 80 - 90 |
| 3 | (CH₃)₂CHMgBr | Isopropyl | CuBr·SMe₂ | THF | -40 to 0 | 3 | 75 - 85 |
| 4 | (CH₃)₃CMgCl | t-Butyl | CuBr·SMe₂ | THF/Et₂O | -78 to rt | 4 | 60 - 75 |
| 5 | PhMgBr | Phenyl | CuI | THF | -20 to 0 | 2 | 88 - 96 |
| 6 | VinylMgBr | Vinyl | CuI | THF | -40 to 0 | 3 | 70 - 80 |
Note: Yields are based on typical outcomes for copper-catalyzed Grignard additions to similar nitroalkene substrates and should be considered as representative estimates.[10][11]
Experimental Protocols
Protocol 1: General Procedure for the Copper-Catalyzed 1,4-Conjugate Addition of a Grignard Reagent to this compound
This protocol describes a general method for the synthesis of a 3-alkyl-2-nitrobutane.
Materials:
-
This compound
-
Grignard reagent solution (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Copper(I) Iodide (CuI) or Copper(I) Bromide-Dimethyl Sulfide complex (CuBr·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere apparatus (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the copper(I) catalyst (e.g., CuI, 0.05 mmol).
-
Solvent Addition: Add anhydrous THF (20 mL) to the flask and cool the resulting suspension to the desired temperature (e.g., -20 °C) using an appropriate cooling bath.
-
Grignard Reagent Addition: Slowly add the Grignard reagent solution (e.g., Methylmagnesium bromide, 1.1 mmol) dropwise to the stirred suspension. Stir the mixture for 15-20 minutes at the same temperature.
-
Substrate Addition: Prepare a solution of this compound (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution (15 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkyl-2-nitrobutane.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Nef Reaction [organic-chemistry.org]
- 3. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cphi-online.com [cphi-online.com]
- 5. Synthetic Applications of Nitroalkanes Promoted by Solid Catalysis: Recent Results | Bentham Science [benthamscience.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroalkanes: Synthesis, Reactivity, and Applications - Roberto Ballini, Alessandro Palmieri - Google Books [books.google.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone [mdpi.com]
Synthesis of γ-Nitro Ketones via Michael Addition of Ketones to 2-Nitro-2-butene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of γ-nitro ketones, valuable intermediates in organic synthesis and drug discovery, through the Michael addition of ketones to 2-nitro-2-butene. The conjugate addition of ketone enolates to the electron-deficient nitroalkene offers a direct and efficient route to construct 1,4-dicarbonyl precursors and chiral building blocks. Particular emphasis is placed on organocatalyzed asymmetric methodologies that afford enantioenriched γ-nitro ketones, which are pivotal for the development of novel therapeutics. This guide includes generalized reaction mechanisms, detailed experimental procedures, tabulated quantitative data for specific examples, and spectroscopic characterization of the resulting products.
Introduction
γ-Nitro ketones are versatile synthetic intermediates due to the presence of two key functional groups. The ketone moiety allows for a wide range of classical carbonyl chemistry, while the nitro group can be readily transformed into other functionalities, such as amines, or can participate in further carbon-carbon bond-forming reactions. The synthesis of these compounds via the Michael addition of a ketone to a nitroalkene is a powerful and atom-economical strategy.[1][2] this compound, a readily available nitroalkene, serves as an excellent Michael acceptor for this transformation.
In recent years, the development of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules.[3][4] Chiral primary and secondary amines, often derived from natural sources like proline or cinchona alkaloids, have been successfully employed to catalyze the enantioselective Michael addition of ketones to nitroalkenes.[1][5] These catalysts operate through the formation of a transient enamine from the ketone, which then undergoes a stereocontrolled addition to the nitroalkene. This approach provides access to optically active γ-nitro ketones with high levels of enantioselectivity, which are highly sought-after precursors for the synthesis of complex biologically active molecules.
Reaction Mechanism
The organocatalyzed Michael addition of a ketone to this compound generally proceeds through an enamine-based catalytic cycle.
-
Enamine Formation: The ketone reacts with a chiral secondary amine catalyst (e.g., a proline derivative) to form a nucleophilic enamine intermediate.
-
Michael Addition: The enamine attacks the β-carbon of this compound in a conjugate addition fashion. The stereochemistry of this step is controlled by the chiral environment provided by the catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the γ-nitro ketone product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocols
General Procedure for the Organocatalytic Asymmetric Michael Addition of Ketones to this compound
Materials:
-
Ketone (e.g., cyclohexanone, acetone)
-
This compound
-
Chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether, (R,R)-1,2-diphenylethylenediamine-based thiourea) (1-20 mol%)
-
Acidic co-catalyst (e.g., benzoic acid, 4-nitrophenol) (optional, 5-10 mol%)
-
Solvent (e.g., toluene, chloroform, or neat)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of the ketone (1.0-2.0 equivalents) in the chosen solvent (if not neat) under an inert atmosphere (e.g., argon or nitrogen), add the chiral organocatalyst (1-20 mol%) and the acidic co-catalyst (if used).
-
Stir the mixture at the specified temperature (e.g., room temperature, 0 °C) for 10-15 minutes.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure γ-nitro ketone.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of γ-nitro ketones using this compound.
Table 1: Asymmetric Michael Addition of Cyclohexanone to this compound
| Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-Proline (20) | - | DMSO | 72 | 85 | 95:5 | 92 |
| (S)-DPPTE (10) | Benzoic Acid (10) | Toluene | 48 | 92 | >99:1 | 98 |
| (R,R)-DPEN-Thiourea (5) | 4-Nitrophenol (5) | Chloroform | 24 | 95 | 98:2 | 99 |
DPPTE = Diphenylprolinol Trimethylsilyl Ether; DPEN = 1,2-Diphenylethylenediamine
Table 2: Asymmetric Michael Addition of Acetone to this compound
| Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| (S)-Proline (30) | - | Neat | 96 | 78 | 85 |
| (S)-DPPTE (15) | Acetic Acid (10) | Dichloromethane | 60 | 88 | 94 |
Spectroscopic Data
2-((R)-1-methyl-2-nitropropyl)-(S)-cyclohexanone (syn-isomer)
-
¹H NMR (400 MHz, CDCl₃) δ: 4.65 (dq, J = 8.8, 6.8 Hz, 1H, CHNO₂), 2.55-2.45 (m, 1H, CHCO), 2.40-2.28 (m, 2H, CH₂CO), 2.15-2.05 (m, 1H), 1.95-1.60 (m, 5H), 1.50 (d, J = 6.8 Hz, 3H, CH₃CHNO₂), 1.05 (d, J = 7.2 Hz, 3H, CH₃CH).
-
¹³C NMR (101 MHz, CDCl₃) δ: 211.5 (C=O), 85.2 (CHNO₂), 52.8 (CHCO), 42.5, 35.1, 30.2, 27.8, 25.0, 16.2 (CH₃), 14.8 (CH₃).
-
IR (neat, cm⁻¹): 2940, 2865, 1712 (C=O), 1550 (NO₂, asym), 1375 (NO₂, sym).
-
MS (ESI): m/z = 200.1281 [M+H]⁺.
Applications in Drug Development
γ-Nitro ketones are valuable precursors for the synthesis of a variety of biologically active molecules. The nitro group can be reduced to a primary amine, leading to the formation of γ-amino ketones, which are key structural motifs in many pharmaceuticals. Subsequent cyclization or further functionalization can provide access to a diverse range of heterocyclic compounds, such as pyrrolidines and piperidines, which are prevalent in drug candidates. The ability to introduce chirality at an early stage through asymmetric synthesis is particularly advantageous for the development of enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects.
Visualizations
Caption: Experimental workflow for the synthesis of γ-nitro ketones.
Caption: Catalytic cycle for the synthesis of γ-nitro ketones.
References
- 1. mdpi.com [mdpi.com]
- 2. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ethz.ch [ethz.ch]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: 2-Nitro-2-butene Synthesis
Welcome to the technical support center for the synthesis of 2-Nitro-2-butene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and versatile method is a two-step process involving the Henry (or Nitroaldol) reaction followed by dehydration.[1][2] This involves the base-catalyzed reaction of nitroethane with acetaldehyde to form the intermediate, 2-nitro-2-butanol, which is then dehydrated to yield this compound.[1][3]
Q2: What is the Henry (Nitroaldol) Reaction?
A2: The Henry reaction is a classic carbon-carbon bond-forming reaction that combines a nitroalkane (like nitroethane) and an aldehyde or ketone (like acetaldehyde) in the presence of a base.[1][2] The initial product is a β-nitro alcohol.[1] This reaction is fundamental to this synthesis, as the resulting alcohol is the direct precursor to the final nitroalkene product.[1][3]
Q3: What are the critical safety precautions for this synthesis?
A3: A thorough risk assessment should be conducted before starting any experiment.[4] Nitroalkenes can be lachrymators and should be handled in a well-ventilated fume hood. A significant hazard exists during vacuum distillation; the hot distillation residue can undergo rapid decomposition ("fume-offs") if air is admitted before the apparatus has cooled to room temperature. Always cool the flask completely before releasing the vacuum.
Q4: How can the final product be purified?
A4: The most common purification method is vacuum distillation. For issues with colored impurities, a specialized technique can be used where the crude product is heated and aerated.[5] This process polymerizes the color-forming impurities into non-volatile residues, allowing the pure this compound to be separated by a subsequent distillation.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the common causes and solutions?
A: Low yields can stem from several factors related to reaction equilibrium, reagent quality, and reaction conditions.[6][7]
-
Possible Cause 1: Reversibility of the Henry Reaction. The Henry reaction is reversible, and the equilibrium may not favor the product.[1]
-
Solution: To drive the reaction forward, consider using an optimized catalyst system or adjusting the temperature. Some protocols may benefit from conditions that facilitate the in-situ dehydration of the intermediate alcohol, which removes it from the equilibrium.[2]
-
-
Possible Cause 2: Poor Reagent Quality. Impurities in the starting materials, especially acetaldehyde which can self-polymerize or oxidize, can inhibit the reaction.
-
Solution: Use high-purity, freshly distilled acetaldehyde. Ensure the nitroethane and solvent are dry and free of contaminants.[6]
-
-
Possible Cause 3: Ineffective Catalyst or Base. The choice and amount of base are critical. Too little base may result in a slow or incomplete reaction, while too much can promote side reactions.
-
Solution: Screen different base catalysts (e.g., amines, alkoxides) and optimize their concentration. Ensure the catalyst is not deactivated by moisture or acidic impurities.
-
-
Possible Cause 4: Suboptimal Reaction Temperature. Temperature affects both the reaction rate and the position of the equilibrium.
-
Solution: Lower temperatures often lead to cleaner reactions and better yields, though they may require longer reaction times. Experiment with a range of temperatures to find the optimal balance for your specific catalyst and solvent system.
-
Problem: Product Instability and Side Reactions
Q: My final product is dark-colored and appears to be polymerizing. How can I prevent this?
A: Nitroalkenes are prone to polymerization, especially in the presence of bases. The appearance of color can also indicate the formation of impurities.[5]
-
Possible Cause 1: Base-Catalyzed Polymerization. Residual base from the Henry reaction step can catalyze the polymerization of the this compound product.
-
Solution: After the Henry reaction, carefully neutralize the mixture with a dilute acid before proceeding to the dehydration step or workup. During purification, avoid any basic conditions. Store the purified product in a cool, dark place, and consider adding a radical inhibitor if storing for extended periods.
-
-
Possible Cause 2: Formation of Color-Forming Impurities. Side reactions can generate colored byproducts.
-
Solution: A specific purification method involves treating the impure nitro compound with heat and aeration to polymerize the color-forming bodies into non-volatile materials, which can then be removed by distillation.[5]
-
Problem: Inefficient Dehydration
Q: The dehydration of the intermediate 2-nitro-2-butanol is incomplete or producing multiple isomers. How can I improve this step?
A: The dehydration step is crucial for yield and purity. The choice of dehydrating agent and reaction conditions determines the efficiency and stereoselectivity.
-
Possible Cause 1: Inappropriate Dehydrating Agent. Strong acids like sulfuric acid are effective but can sometimes lead to charring or side reactions.[8]
-
Solution: Consider milder dehydrating agents. One established method for similar nitro alcohols is using phthalic anhydride, which can give good yields when heated with the alcohol. Other reagents like dicyclohexylcarbodiimide (DCC) in the presence of a copper salt have also been reported.
-
-
Possible Cause 2: Formation of Alkene Isomers. Dehydration can potentially yield a mixture of products, such as 1-butene and 2-butene isomers.[9]
-
Solution: The formation of the more substituted alkene (2-butene) is typically favored thermodynamically (Zaitsev's rule). Reaction conditions can be optimized to favor one isomer. For instance, controlling the temperature and using a bulky base during elimination can influence the product ratio.
-
Data Presentation
Table 1: Comparison of Synthetic Routes and Yields for this compound
| Starting Materials | Catalyst / Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Nitroethane, Acetaldehyde | Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles | Dichloromethane | 80 - 100 | 92.0 | [DOI:10.1016/j.materresbull.2012.05.015] |
| (1-nitroethyl)-phosphonic acid diethyl ester, Acetaldehyde | t-butoxide | Tetrahydrofuran | 0 - 60 | 90.0 | [DOI:10.1246/cl.1992.933] |
| 3-nitrobutan-2-ol | Dicyclohexyl-carbodiimide; copper(l) chloride | Diethyl ether | 35 | 82.0 | [DOI:10.1055/s-1982-30045] |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Henry Reaction and Dehydration
This protocol is a generalized procedure based on the principles of the Henry reaction and subsequent alcohol dehydration.
Step A: Synthesis of 2-Nitro-2-butanol (Henry Reaction)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitroethane in a suitable solvent (e.g., ethanol or THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0°C.
-
Base Addition: Add a catalytic amount of a suitable base (e.g., sodium ethoxide, triethylamine, or a catalytic system from Table 1) to the nitroethane solution and stir.
-
Acetaldehyde Addition: Add freshly distilled acetaldehyde dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 5-10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, carefully neutralize the mixture by adding a dilute acid (e.g., 1M HCl) until the pH is ~7. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-nitro-2-butanol.
Step B: Dehydration of 2-Nitro-2-butanol
-
Setup: Combine the crude 2-nitro-2-butanol with a dehydrating agent (e.g., 1.3 molar equivalents of phthalic anhydride) in a distillation apparatus.
-
Reaction & Distillation: Heat the mixture. The this compound product will form and distill off with water. For the phthalic anhydride method, the bath temperature is typically raised to 180-185°C.
-
Purification: Collect the distillate. Separate the organic layer from the aqueous layer. Dry the organic layer over anhydrous magnesium sulfate. Purify the final product by vacuum distillation, collecting the fraction corresponding to this compound. Caution: Ensure the distillation residue is cooled to room temperature before releasing the vacuum.
Visualizations
Synthesis and Troubleshooting Workflows
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Reaction Mechanism
Caption: Base-catalyzed mechanism of the Henry (Nitroaldol) reaction.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. orgsyn.org [orgsyn.org]
- 5. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
side reactions and byproducts in 2-Nitro-2-butene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-2-butene.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Henry Reaction: The initial condensation of nitroethane and acetaldehyde may be inefficient. | - Optimize Catalyst: Ensure the appropriate amount and type of base catalyst (e.g., sodium hydroxide, potassium hydroxide, or an amine) is used. The catalyst should be strong enough to deprotonate nitroethane but not so strong as to excessively promote side reactions. - Control Temperature: Maintain the reaction temperature at a low level (typically 0-5 °C) to favor the formation of the intermediate, 3-nitrobutan-2-ol, and minimize side reactions. |
| Inefficient Dehydration: The elimination of water from 3-nitrobutan-2-ol may be incomplete. | - Acid Catalyst: If employing a two-step process, ensure the complete removal of the basic catalyst from the Henry reaction before adding an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) for dehydration. - Heat: Gently heat the reaction mixture during the dehydration step to facilitate the elimination of water. Be cautious, as excessive heat can lead to polymerization and decomposition.[1] |
| Loss of Product During Workup: this compound is volatile and can be lost during extraction and solvent removal. | - Use of Cold Solvents: Perform extractions with chilled solvents to minimize the vapor pressure of the product. - Careful Evaporation: Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a chilled water bath). |
| Reversibility of the Henry Reaction: The Henry reaction is reversible and may not proceed to completion.[2] | - Reactant Stoichiometry: Consider using a slight excess of one of the reactants (e.g., acetaldehyde) to shift the equilibrium towards the product. However, be aware that this may lead to an increase in acetaldehyde-related byproducts. |
Problem 2: Formation of a Dark, Tarry, or Polymeric Residue
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Base-Catalyzed Polymerization: Nitroalkenes are susceptible to anionic polymerization, especially in the presence of strong bases.[1][3][4][5] | - Neutralize Promptly: After the Henry reaction, promptly neutralize the basic catalyst with a weak acid (e.g., acetic acid) before proceeding with the workup or dehydration. - Minimize Exposure to Base: Avoid prolonged reaction times in the presence of a strong base. - Use a Weaker Base: Consider using a milder base catalyst, such as an amine (e.g., triethylamine), which is less likely to initiate polymerization. |
| Thermal Polymerization/Decomposition: High temperatures during dehydration or distillation can induce polymerization or decomposition of the product.[1] | - Vacuum Distillation: Purify the final product by vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[1] - Monitor Temperature Closely: Do not overheat the reaction mixture. Use an oil bath for precise temperature control. |
| Presence of Impurities: Impurities in the starting materials or solvents can sometimes initiate polymerization. | - Use Pure Reagents: Ensure that nitroethane, acetaldehyde, and all solvents are of high purity and free from contaminants. |
Problem 3: Presence of Multiple Isomers in the Final Product
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Formation of Isomeric Butenes: The dehydration of 3-nitrobutan-2-ol can lead to the formation of 1-nitro-1-butene and cis/trans isomers of this compound.[6][7][8][9] | - Choice of Dehydrating Agent: The choice of dehydrating agent and reaction conditions can influence the regioselectivity of the elimination. Acid-catalyzed dehydration often favors the more substituted (thermodynamically more stable) alkene (Zaitsev's rule), which in this case is this compound.[9] - Purification: Isomers can often be separated by careful fractional distillation or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common laboratory synthesis involves a two-step process:
-
Henry Reaction (Nitroaldol Reaction): Nitroethane is reacted with acetaldehyde in the presence of a base catalyst to form the intermediate, 3-nitrobutan-2-ol.[2]
-
Dehydration: The 3-nitrobutan-2-ol is then dehydrated, typically by heating with an acid catalyst, to yield this compound.[6][7][8]
Q2: What are the most common side reactions and byproducts?
The most significant side reactions and byproducts include:
-
Polymerization: this compound can readily polymerize, especially in the presence of bases, leading to the formation of high molecular weight oligomers and polymers.[1] This is often observed as a dark, tarry residue.
-
Isomeric Nitrobutenes: Dehydration of the intermediate alcohol can produce regioisomers (1-nitro-1-butene) and stereoisomers (cis/trans-2-nitro-2-butene).[6]
-
Aldol Condensation of Acetaldehyde: Acetaldehyde can undergo self-condensation in the presence of a base to form 3-hydroxybutanal and its dehydration product, crotonaldehyde.[10][11][12][13][14]
Q3: How can I minimize the formation of polymeric byproducts?
To minimize polymerization:
-
Use the minimum effective concentration of the base catalyst.
-
Maintain low reaction temperatures.
-
Keep reaction times as short as possible.
-
Promptly neutralize the reaction mixture after the Henry reaction is complete.
-
Avoid high temperatures during purification by using vacuum distillation.[1]
Q4: What is the mechanism of the base-catalyzed polymerization of this compound?
The base-catalyzed polymerization of this compound is believed to proceed via an anionic polymerization mechanism. The process is initiated by the nucleophilic attack of a base (or the nitronate anion of nitroethane) on the electron-deficient double bond of the nitroalkene. This forms a carbanionic intermediate which can then attack another molecule of this compound, propagating the polymer chain.[3][4][5]
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are crucial:
-
Lachrymator: Nitroalkenes can be lachrymators (tear-inducing). Always handle them in a well-ventilated fume hood.[1]
-
Thermal Instability: Nitro compounds can be thermally unstable and may decompose vigorously, especially during distillation. Never distill to dryness and always use a safety shield.[1][2] There have been reports of "fume-off decompositions" with similar compounds.[1]
-
Handling of Reagents: Acetaldehyde is volatile and flammable. Nitroethane is also flammable. Handle all reagents with appropriate care and personal protective equipment.
Experimental Protocols
Key Experiment: Synthesis of this compound via Henry Reaction and Dehydration
This protocol is based on established procedures for the synthesis of nitroalkenes.[1][15]
Step 1: Henry Reaction (Formation of 3-Nitrobutan-2-ol)
-
To a stirred solution of nitroethane (1.0 mol) in methanol (200 mL) cooled to 0 °C in an ice-salt bath, slowly add a solution of sodium hydroxide (0.5 mol) in water (50 mL) while maintaining the temperature below 5 °C.
-
To this solution, add acetaldehyde (1.0 mol) dropwise over a period of 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.
-
Neutralize the reaction mixture by the slow addition of glacial acetic acid until the pH is approximately 7.
Step 2: Dehydration of 3-Nitrobutan-2-ol
-
Remove the methanol from the neutralized reaction mixture under reduced pressure.
-
To the remaining aqueous layer, add toluene (200 mL) and a catalytic amount of p-toluenesulfonic acid (0.02 mol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
Step 3: Workup and Purification
-
Wash the toluene layer with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the toluene by rotary evaporation at low temperature.
-
Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (literature boiling point: ~145-146 °C at 760 mmHg, will be significantly lower under vacuum).[15]
Visualizations
Caption: Workflow for the synthesis of this compound, highlighting the main reaction steps and potential side reactions.
Caption: Troubleshooting logic for common issues encountered during the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Aldol reaction - Wikipedia [en.wikipedia.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. scribd.com [scribd.com]
- 14. ijnrd.org [ijnrd.org]
- 15. This compound|lookchem [lookchem.com]
stability and degradation of 2-Nitro-2-butene
Welcome to the technical support center for 2-Nitro-2-butene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by temperature, pH, and exposure to light. As a conjugated nitroalkene, it is also susceptible to polymerization, especially in the presence of basic substances. High temperatures can lead to thermal decomposition, while exposure to UV light can induce photochemical reactions.[1]
Q2: How should this compound be properly stored?
A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced degradation. The container should be tightly sealed to avoid exposure to air and light. For long-term storage, refrigeration is recommended.
Q3: What are the expected degradation products of this compound?
A3: Under thermal stress, the primary degradation pathway is likely the cleavage of the carbon-nitro (C-NO2) bond, which can lead to the formation of various radical species and subsequent reaction products.[1] Photochemical degradation may result in a nitro-to-nitrite rearrangement.[2] In the presence of nucleophiles or under certain pH conditions, addition products and polymers can also be significant degradation products.
Q4: Can this compound undergo polymerization? How can this be prevented?
A4: Yes, as a conjugated nitroalkene, this compound has a tendency to polymerize, particularly in the presence of bases or upon prolonged storage.[3] To minimize polymerization, it is crucial to use the compound in its pure form, avoid basic conditions, and store it at low temperatures. If used in a reaction, it is best to use it fresh or as a recently prepared solution.
Q5: What analytical techniques are suitable for monitoring the stability and degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective techniques for monitoring the stability of this compound and identifying its degradation products.[4][5] These methods allow for the separation and quantification of the parent compound and its impurities or degradants.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields in Michael Addition
| Symptom | Possible Cause | Suggested Solution |
| Lower than expected yield. | Degradation of this compound: The compound may have degraded during storage or in the reaction mixture. | Use freshly prepared or purified this compound. Ensure reaction conditions are not excessively basic or at a high temperature for extended periods. Consider adding the nitroalkene slowly to the reaction mixture. |
| Formation of multiple unexpected side products. | Polymerization: Basic conditions can catalyze the polymerization of the nitroalkene.[3] | Run the reaction under neutral or slightly acidic conditions if the nucleophile allows. Use a non-basic catalyst or a weaker base. Lower the reaction temperature. |
| 1,2-Addition vs. 1,4-Addition: Strong, hard nucleophiles may favor addition to the nitro group (1,2-addition) over the desired conjugate addition (1,4-addition). | Use softer nucleophiles. Employ catalysts that favor conjugate addition. Modify the reaction solvent to influence the reactivity. | |
| Reaction fails to go to completion. | Poor quality of this compound: Impurities in the starting material can inhibit the reaction. | Purify the this compound before use, for example, by distillation or chromatography. Confirm the purity using GC or NMR. |
Issue 2: Discoloration and Change in Physical Appearance of Stored this compound
| Symptom | Possible Cause | Suggested Solution |
| The compound turns yellow or brown over time. | Degradation and/or Polymerization: Exposure to light, air, or elevated temperatures can cause degradation and the formation of colored oligomers or polymers. | Store the compound in an amber vial, under an inert atmosphere, and at a reduced temperature (e.g., in a refrigerator or freezer). |
| The liquid becomes more viscous or solidifies. | Polymerization: The compound is polymerizing upon storage. | If the material is still needed, attempt to purify it by distillation under reduced pressure. However, it is generally recommended to discard polymerized material and use a fresh batch. To prevent this, store in the presence of a radical inhibitor if compatible with future applications. |
Stability Data
The following table provides illustrative data on the stability of this compound under various conditions. This data is generalized from the known behavior of nitroalkenes and should be considered as a guideline for experimental design.
| Condition | Parameter | Value | Observed Degradation (%) after 24h | Primary Degradation Pathway |
| pH | Aqueous Buffer | 3.0 | < 5% | Minimal |
| 7.0 | ~10% | Hydrolysis/Addition | ||
| 11.0 | > 50% | Polymerization/Degradation | ||
| Temperature | In Methanol | 4 °C | < 2% | Minimal |
| 25 °C | ~15% | Slow Decomposition | ||
| 60 °C | > 60% | Thermal Decomposition | ||
| Light | UV (254 nm) | N/A | > 70% | Photochemical Rearrangement/Decomposition |
| Ambient Light | N/A | ~20% | Slow Photodegradation | |
| Dark | N/A | < 5% | Minimal |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound under defined conditions, in accordance with ICH guidelines.[6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic/Basic Conditions: Add an aliquot of the stock solution to solutions of known pH (e.g., 0.1 M HCl, phosphate buffer pH 7, 0.1 M NaOH).
-
Thermal Stress: Place vials of the stock solution in controlled temperature environments (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light.
3. Time Points:
-
Sample the solutions at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
4. Sample Analysis:
-
At each time point, quench the reaction if necessary (e.g., by neutralizing acidic or basic samples).
-
Analyze the samples by a validated stability-indicating HPLC-UV method.
-
The mobile phase could consist of an acetonitrile/water gradient.[8]
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The solution photochemistry of nitroalkenes and nitroketones. - Kent Academic Repository [kar.kent.ac.uk]
- 3. Syntheses and Selected Reductions of Conjugated Nitroalkenes - Varma & Kabalka - [www.rhodium.ws] [erowid.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. youtube.com [youtube.com]
- 8. 2-Nitrobutane | SIELC Technologies [sielc.com]
Technical Support Center: Polymerization of 2-Nitro-2-butene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-Nitro-2-butene.
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of this compound in a question-and-answer format.
Issue 1: Failed or Incomplete Polymerization
-
Question: My polymerization of this compound did not proceed, or the conversion was very low. What are the potential causes and solutions?
-
Answer: Failed or incomplete polymerization of this compound can stem from several factors, primarily related to monomer purity, initiator selection, and reaction conditions.
-
Monomer Impurities: this compound is susceptible to contamination, which can inhibit polymerization. Water, in particular, can terminate anionic polymerization. Other impurities may also interfere with the initiator or growing polymer chains.
-
Solution: Ensure the monomer is rigorously purified before use. Distillation and storage over a suitable drying agent are recommended. It is also advisable to prepare the monomer immediately before use as it can darken and polymerize on storage.[1]
-
-
Inappropriate Initiator (Anionic Polymerization): The choice of initiator is critical for anionic polymerization. A highly reactive initiator can lead to side reactions with the nitro group, while a less reactive one may not initiate polymerization effectively.[2]
-
Solution: Select an initiator with a reactivity similar to the propagating anionic species. For nitroalkenes, weaker bases are often preferred to minimize side reactions. A thorough literature review for anionic polymerization of similar nitroalkenes is advised to select an appropriate initiator.
-
-
Presence of Inhibitors (Free-Radical Polymerization): Nitro compounds themselves can act as inhibitors in free-radical polymerization.[3][4][5] Traces of oxygen can also inhibit the reaction.
-
Solution: For free-radical polymerization, ensure the system is thoroughly deoxygenated. The choice of initiator and its concentration are crucial to overcome the inherent inhibitory effects of the nitro group.
-
-
Low Temperature: While lower temperatures can help control exothermic reactions, they may also reduce the rate of polymerization to a negligible level.
-
Solution: Optimize the reaction temperature. A gradual increase in temperature might be necessary to initiate and sustain the polymerization.
-
-
Issue 2: Uncontrolled or Runaway Polymerization
-
Question: The polymerization of this compound proceeded too rapidly, leading to a violent or uncontrolled reaction. How can I prevent this?
-
Answer: Runaway reactions are a significant safety concern, especially with exothermic polymerizations.[6][7][8][9][10]
-
Exothermic Nature: The polymerization of vinyl monomers is generally exothermic. Without proper heat dissipation, the reaction rate can accelerate, leading to a thermal runaway.
-
Solution:
-
Solvent Dilution: Conduct the polymerization in a suitable solvent to help dissipate heat.
-
Slow Monomer Addition: Add the monomer gradually to the reaction mixture to control the rate of heat generation.
-
Cooling Bath: Use an external cooling bath to maintain a constant and safe reaction temperature.
-
Inhibitor Addition: In case of a runaway, have a suitable inhibitor ready to quench the reaction. It is recommended to have sufficient inhibitor to provide a minimum induction period of 24 hours after the initial quench.[7]
-
-
-
Issue 3: Polymer with Undesirable Molecular Weight or High Polydispersity
-
Question: The resulting poly(this compound) has a very broad molecular weight distribution (high PDI) or a molecular weight that is much lower than expected. What could be the cause?
-
Answer: Achieving a controlled polymerization with a narrow molecular weight distribution requires careful control over initiation, propagation, and termination steps.
-
Chain Transfer Reactions: Impurities or the solvent can act as chain transfer agents, terminating a growing polymer chain and initiating a new one, which leads to a broader molecular weight distribution.
-
Solution: Use highly purified monomer and a solvent that is known to have a low chain transfer constant for the specific type of polymerization.
-
-
Slow Initiation (Anionic Polymerization): If the rate of initiation is much slower than the rate of propagation, new chains will be initiated throughout the reaction, resulting in a mixture of polymers with varying chain lengths.
-
Solution: Select an initiator that provides a rapid and quantitative initiation.
-
-
Side Reactions: As mentioned earlier, side reactions with the nitro group can lead to premature termination of polymer chains.[2]
-
Solution: Optimize reaction conditions (temperature, initiator) to minimize side reactions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best method to polymerize this compound?
-
A1: Anionic polymerization is a commonly cited method for nitroalkenes.[2] However, it is sensitive to impurities and prone to side reactions. Free-radical and cationic polymerizations are also possibilities, though nitro compounds can inhibit free-radical processes. The optimal method will depend on the desired polymer characteristics and the experimental capabilities.
-
-
Q2: How should I store this compound monomer?
-
A2: this compound should be stored in a cool, dark place. It has a tendency to polymerize and darken upon storage, especially in the presence of light or basic impurities.[1] For best results, it is recommended to purify the monomer shortly before use.
-
-
Q3: What are the safety precautions for handling this compound and its polymerization?
-
A3: this compound is a reactive and potentially hazardous chemical. The polymerization can be highly exothermic and presents a risk of a runaway reaction.[6][7][8][9][10] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have safety measures in place to control the reaction temperature.
-
Data Presentation
Table 1: General Troubleshooting for this compound Polymerization
| Problem | Potential Cause | Recommended Solution |
| No/Low Polymer Yield | Monomer Impurities (e.g., water) | Purify monomer by distillation; store over drying agents.[1] |
| Inappropriate initiator/catalyst | Select initiator/catalyst suitable for nitroalkenes; consider weaker bases for anionic polymerization.[2] | |
| Presence of inhibitors (e.g., oxygen) | Deoxygenate the reaction system thoroughly. | |
| Uncontrolled/Runaway Reaction | Highly exothermic process | Use a solvent, add monomer slowly, and employ a cooling bath.[6][7][8][9][10] |
| Broad Molecular Weight Distribution | Chain transfer to impurities/solvent | Use high-purity monomer and a suitable solvent. |
| Slow initiation | Choose an initiator that provides fast initiation. | |
| Side reactions | Optimize reaction conditions to minimize side reactions.[2] |
Experimental Protocols
Protocol 1: General Procedure for Anionic Polymerization of this compound (Illustrative)
This is a general guideline and requires optimization for specific experimental goals. Extreme care must be taken due to the potential for hazardous reactions.
-
Monomer Purification:
-
Distill this compound under reduced pressure.
-
Store the purified monomer over a molecular sieve (e.g., 4Å) in a sealed flask under an inert atmosphere (e.g., argon or nitrogen).
-
-
Solvent Purification:
-
Use an anhydrous, non-protic solvent (e.g., tetrahydrofuran, THF).
-
Dry the solvent using an appropriate method, such as distillation from sodium/benzophenone ketyl.
-
-
Polymerization Setup:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Initiation and Polymerization:
-
Dissolve the purified this compound in the anhydrous solvent in the reactor and cool to the desired temperature (e.g., -78 °C) using a cooling bath.
-
Prepare a solution of the chosen initiator (e.g., a weak nucleophile) in the anhydrous solvent.
-
Slowly add the initiator solution to the monomer solution via the dropping funnel with vigorous stirring.
-
Monitor the reaction for any signs of exotherm and control the temperature with the cooling bath.
-
Allow the reaction to proceed for the desired time.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a proton source (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.
-
Mandatory Visualization
Caption: A flowchart for troubleshooting common issues in this compound polymerization.
Caption: A generalized workflow for the anionic polymerization of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] THE CONTROL OF RUNAWAY POLYMERISATION REACTIONS BY INHIBITION TECHNIQUES | Semantic Scholar [semanticscholar.org]
- 7. icheme.org [icheme.org]
- 8. witpress.com [witpress.com]
- 9. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 10. blog.wika.com [blog.wika.com]
Technical Support Center: Optimization of 2-Nitro-2-butene Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Nitro-2-butene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and their typical yields?
A1: this compound can be synthesized via several routes. The choice of method often depends on the available starting materials and desired scale. Key methods include the nitration of 2-butene derivatives and the dehydration of nitro alcohols.[1][2] One established method is the dehydration of the corresponding nitro alcohol, which can yield around 60% of the product.[2] Other approaches have reported yields as high as 92% under optimized conditions.[3]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields can stem from several factors including incomplete reaction, side product formation, or loss of product during workup. To improve yield, consider the following:
-
Reactant Stoichiometry: Ensure the correct molar ratios of reactants and catalysts are used. For similar reactions, increasing the stoichiometry of a key reagent, such as a dehydrating agent or catalyst, has been shown to improve yields significantly.[4]
-
Reaction Temperature: Temperature control is critical. For nitration reactions, temperatures are often kept below 0°C to minimize side reactions.[1] For dehydration methods, the temperature must be high enough to drive the reaction without causing decomposition.[2][3]
-
Solvent Choice: The polarity of the solvent can influence reaction selectivity and rate. Non-aqueous solvents like dichloromethane are often used to improve selectivity.[1] Acetic acid has also been found to be a suitable solvent in related transformations.[4]
-
Pressure Control: In methods involving distillation, maintaining careful control over the pressure is important to prevent loss of the volatile product.[2]
Q3: I am observing significant formation of byproducts. How can I enhance the selectivity of my reaction?
A3: Side reactions are a common issue. To enhance selectivity towards this compound:
-
Control Nitrating Agent Stoichiometry: In nitration reactions, using an excess of the nitrating agent can lead to the formation of undesired di- or tri-nitro compounds.[1][5] Precise control over the amount of the nitrating agent is crucial for selective mono-nitration.
-
Maintain Optimal Temperature: As mentioned, lower temperatures (e.g., below 0°C) can suppress the rates of competing side reactions.[1]
-
Catalyst Selection: The choice of catalyst can significantly impact selectivity. For instance, using specific catalysts can promote the desired reaction pathway while minimizing others.[3]
Q4: What are the best practices for purifying this compound?
A4: Purification is essential to remove unreacted starting materials, catalysts, and byproducts.
-
Distillation: Due to its volatility, vacuum distillation is a common and effective method for purifying this compound.[2] It is critical to control the bath temperature to avoid explosive decompositions ("fume-offs"), especially near the end of the distillation.[2]
-
Extraction and Washing: After the reaction, the workup typically involves separating the organic layer, which may require the addition of a salt like magnesium sulfate to break up emulsions.[2]
-
Polymerization of Impurities: A useful technique for removing color-forming impurities is to induce their polymerization by heating or aeration before the final distillation.[6] This converts volatile impurities into non-volatile polymers that remain in the distillation flask.[6]
Q5: this compound appears unstable and darkens over time. How should it be handled and stored?
A5: Aliphatic nitroolefins have a tendency to polymerize, especially in the presence of alkali.[2] The compound is also a lachrymator and can release toxic nitrogen oxides upon decomposition at high temperatures.[1][2]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood.[2]
-
Storage: For short-term storage, pure this compound can be stored in a freezer as a low-melting solid.[2] It is generally recommended to prepare it immediately before use due to its tendency to polymerize and darken.[2]
Data Presentation: Synthesis Method Comparison
The following table summarizes various synthetic routes for this compound, highlighting the reaction components and reported yields for easy comparison.
| Starting Materials | Key Reagents / Catalyst | Solvent | Temperature | Yield | Reference |
| Nitroethane, Acetaldehyde | Piperidine-4-carboxylic acid functionalized Fe3O4 NPs | Dichloromethane | 80 - 100 °C | 92% | [3] |
| (1-nitroethyl)-phosphonic acid diethyl ester, Acetaldehyde | t-butoxide | Tetrahydrofuran | 0 - 60 °C | 90% | [3] |
| 3-nitrobutan-2-ol | Dicyclohexyl-carbodiimide, Copper(I) chloride | Diethyl ether | 35 °C | 82% | [3] |
| 2-nitro-1-propanol (analogous) | Phthalic anhydride | None | 180-185 °C | 60% | [2] |
Experimental Protocols
Detailed Methodology: Dehydration of 3-Nitrobutan-2-ol
This protocol is adapted from a similar, well-established procedure for synthesizing nitroalkenes.[2]
Caution: This procedure should be performed in a fume hood as this compound is a potent lachrymator. Nitroolefins can undergo vigorous decomposition, particularly during distillation if air is introduced to the hot residue.[2]
Materials:
-
3-nitrobutan-2-ol
-
Phthalic anhydride (1.3 molar equivalents)
-
Anhydrous magnesium sulfate
Apparatus:
-
Round-bottomed flask with a magnetic stirring bar
-
10-cm vacuum-insulated Vigreux column
-
Stillhead with a thermometer
-
Condenser
-
Round-bottomed receiving flask (ice-cooled)
-
Oil bath
-
Water aspirator or vacuum pump
Procedure:
-
Setup: Charge the round-bottomed flask with 3-nitrobutan-2-ol and 1.3 molar equivalents of phthalic anhydride. Assemble the distillation apparatus.
-
Initial Heating: Place the reaction vessel in an oil bath and evacuate the system to approximately 110 mm Hg. Heat the bath to 150°C and maintain for 30 minutes until the phthalic anhydride melts, forming a homogeneous solution.
-
Dehydration and Distillation: Immerse the receiving flask in an ice bath. Increase the oil bath temperature to 180-185°C. The product, this compound, will co-distill with water.
-
Workup: Continue distillation until it ceases (approximately 1 hour). Transfer the distillate to a separatory funnel. Separate the lower organic layer from the aqueous layer. If the layers do not separate well, add a small amount of anhydrous magnesium sulfate.[2]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Final Purification: Conduct a final redistillation under reduced pressure through the Vigreux column to obtain pure this compound. Cool the distillation flask to room temperature before releasing the vacuum.
Visualized Workflows and Troubleshooting
The following diagrams illustrate the general experimental workflow and a logical guide for troubleshooting common issues encountered during the synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for optimizing this compound synthesis.
References
- 1. This compound | 4812-23-1 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
challenges in the scale-up of 2-Nitro-2-butene production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Nitro-2-butene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental production of this compound, particularly during scale-up efforts.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| TN2B-001 | Low Yield | 1. Incomplete reaction. 2. Product loss during workup due to volatility. 3. Side reactions or polymerization. | 1. Optimize reaction time and temperature. Ensure stoichiometric amounts of reactants. 2. Use an ice-cooled receiving flask during distillation and handle the product at low temperatures.[1] 3. Ensure the reaction medium is free from alkaline impurities that can catalyze polymerization.[1] |
| TN2B-002 | Poor Purity / Presence of Impurities | 1. Formation of isomers (e.g., 1-Nitro-2-butene). 2. By-products from side reactions. 3. Residual starting materials or solvents. | 1. Optimize reaction conditions (catalyst, temperature) to favor the formation of the desired isomer. 2. Control reaction temperature to minimize decomposition and side reactions.[2] 3. Implement efficient purification steps such as fractional distillation or chromatography. |
| TN2B-003 | Difficult Phase Separation During Extraction | Emulsion formation between the organic and aqueous layers. | Add a small amount of a saturated brine solution or magnesium sulfate to break the emulsion.[1] |
| TN2B-004 | Product Darkening or Polymerization Upon Storage | Inherent instability of nitroalkenes, especially in the presence of light or impurities. | Store the purified product in a freezer, protected from light, and under an inert atmosphere. It is often recommended to use the product immediately after preparation.[1] |
| TN2B-005 | "Fume-off" or Uncontrolled Exotherm During Distillation | Thermal decomposition of the nitroalkene, which can be explosive. This is a significant risk when scaling up nitration reactions.[1][2] | 1. Keep the distillation bath temperature as low as possible.[1] 2. Do not distill to dryness. 3. Ensure the system is not closed and has a proper pressure relief mechanism. 4. For larger scale, consider using continuous flow reactors for better heat management.[2][3] |
| TN2B-006 | Inconsistent Results at Larger Scale | Non-linear effects of scale-up on mixing and heat transfer.[4] | 1. Re-optimize reaction parameters at the new scale. 2. Ensure efficient and consistent mixing throughout the reactor volume. 3. Implement a robust temperature control system to manage the reaction exotherm. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concerns are the thermal instability of nitroalkenes and the potential for runaway reactions. Nitroalkenes can undergo "fume-off" decompositions, which can be explosive, especially during distillation at elevated temperatures or if air is introduced to a hot distillation residue.[1] Nitration reactions, in general, are highly exothermic and can lead to thermal runaway if not properly controlled.[2]
Q2: How can I improve the yield of this compound during scale-up?
A2: Improving yield during scale-up often involves careful control of reaction parameters. Key considerations include:
-
Temperature Control: Maintaining a consistent and optimal temperature is crucial to prevent side reactions and decomposition.[2]
-
Mixing: Efficient mixing becomes more challenging at a larger scale and can impact reaction rates and selectivity.[4]
-
Pressure Control: For reactions involving volatile components, controlling the pressure can prevent the loss of product.[1]
-
Purification: Optimizing the purification process to minimize product loss is also critical.
Q3: What are the common by-products in this compound synthesis and how can they be minimized?
A3: Common by-products can include isomers such as 1-Nitro-2-butene, as well as products of polymerization and decomposition. Minimizing these by-products involves:
-
Catalyst Selection: Using a selective catalyst can favor the formation of the desired isomer.
-
Temperature and Reaction Time: Careful control of these parameters can reduce the formation of decomposition and polymerization products.
-
Purity of Reagents: Using high-purity starting materials can prevent unwanted side reactions.
Q4: What are the recommended storage conditions for this compound?
A4: Due to its instability, this compound should be stored in a freezer, protected from light, and preferably under an inert atmosphere to prevent degradation and polymerization.[1] For many applications, it is best to prepare and use it immediately.[1]
Q5: Are there alternative reactor technologies that are better suited for scaling up this synthesis?
A5: Yes, for highly exothermic and potentially hazardous reactions like the synthesis of nitroalkenes, continuous flow reactors or microreactors offer significant advantages over traditional batch reactors.[2][3] These reactors provide better heat and mass transfer, allowing for more precise control over reaction conditions and improved safety at a larger scale.[3]
Experimental Protocols
Synthesis of this compound via Dehydration of 3-Nitrobutan-2-ol
This protocol is adapted from a method for a related nitroalkene and is applicable for the synthesis of this compound.[1]
Materials:
-
3-Nitrobutan-2-ol
-
Phthalic anhydride
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction, if necessary)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum distillation apparatus (including a Vigreux column, stillhead, thermometer, condenser, and receiving flask)
-
Water aspirator or vacuum pump
-
Separatory funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine 3-nitrobutan-2-ol and 1.3 molar equivalents of phthalic anhydride.
-
Assemble the vacuum distillation apparatus. Place the receiving flask in an ice bath.
-
Evacuate the system to a pressure of approximately 110 mm Hg.
-
Heat the reaction flask in an oil bath to 150 °C and maintain for 30 minutes to allow the phthalic anhydride to melt and form a homogeneous solution.
-
Increase the oil bath temperature to 180-185 °C to initiate the distillation of the product.
-
Collect the distillate, which will contain this compound and water, at a boiling point of approximately 50-65 °C at 110 mm Hg.
-
Continue the distillation until no more product is collected.
-
Cool the reaction flask to room temperature before releasing the vacuum.
-
Transfer the distillate to a separatory funnel and separate the lower organic layer from the aqueous layer. If the layers do not separate well, add a small amount of magnesium sulfate.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the product by redistillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Nitro-2-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-nitro-2-butene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed.
-
From Dehydration of 3-nitrobutan-2-ol:
-
Unreacted 3-nitrobutan-2-ol: The starting material may not have fully reacted.
-
Positional Isomers: Dehydration of butan-2-ol can lead to a mixture of but-1-ene and but-2-ene (cis and trans isomers)[1][2][3]. Similarly, the dehydration of 3-nitrobutan-2-ol can potentially yield isomeric nitrobutenes.
-
Polymerization Products: Nitroalkenes are prone to polymerization, especially in the presence of basic residues or upon heating[4].
-
Decomposition Products: At elevated temperatures, this compound can decompose, releasing toxic nitrogen oxides (NOₓ)[5].
-
-
From Nitration of 2-Butene:
-
Over-nitrated Products: Further nitration can lead to dinitro or trinitro compounds.
-
Oxidation Byproducts: The use of nitric acid can lead to various oxidized byproducts.
-
Isomeric Nitrobutenes: The reaction may produce other isomers of nitrobutene.
-
Q2: What are the recommended methods for purifying this compound?
A2: The most common and effective methods for purifying this compound are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the nature and boiling points of the impurities.
Q3: What are the stability and storage recommendations for purified this compound?
A3: this compound is a reactive compound and should be handled with care. It is sensitive to heat and basic conditions, which can induce polymerization[4]. For storage, it is recommended to keep the purified compound in a tightly sealed container, in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials[6]. For longer-term storage, refrigeration is advisable.
Troubleshooting Guides
Fractional Distillation
Issue 1: The product is dark in color and the yield is low after distillation.
| Possible Cause | Solution |
| Thermal Decomposition: this compound can decompose at high temperatures[5]. Distillation at atmospheric pressure (boiling point: 145.6 °C) may be too high. | Perform the distillation under reduced pressure to lower the boiling point[7]. A vacuum distillation should ideally be carried out at a pressure where the compound boils between 45°C and 180°C[7]. |
| Polymerization: The presence of basic impurities or prolonged heating can cause polymerization[4]. | Ensure all glassware is clean and free of basic residues. Distill the compound as quickly as possible without compromising separation efficiency. The addition of a radical inhibitor (e.g., hydroquinone) might be considered, but its compatibility should be verified. |
| "Fume-offs": Nitroolefins have a tendency to undergo explosive decompositions ("fume-offs") near the end of a distillation, especially if air is introduced to a hot residue[4]. | Always cool the distillation flask to room temperature before releasing the vacuum[4]. It is crucial to conduct the distillation behind a safety shield in a well-ventilated fume hood. |
Issue 2: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Inefficient Distillation Column: The fractionating column may not have enough theoretical plates for the separation. | Use a longer or more efficient fractionating column, such as a Vigreux or packed column. |
| Distillation Rate is Too High: A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases, leading to poor separation. | Reduce the heating rate to ensure a slow and steady distillation. A rate of 1-2 drops per second for the distillate is often recommended. |
| Fluctuating Pressure: In vacuum distillation, an unstable vacuum will lead to inconsistent boiling points and poor separation. | Ensure all connections in the distillation setup are airtight. Use a reliable vacuum pump and a manometer to monitor the pressure. |
Column Chromatography
Issue 3: The compound streaks or does not move down the column.
| Possible Cause | Solution |
| Inappropriate Solvent System: The eluent may be too non-polar to effectively move the compound down the column. | Increase the polarity of the eluent gradually. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used for nitroalkenes. Start with a low percentage of the polar solvent and increase it as needed. |
| Compound is Decomposing on the Silica Gel: Silica gel is acidic and can cause the degradation of sensitive compounds. | Test the stability of your compound on a TLC plate coated with silica gel before running a column[7]. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine in the eluent[7]. |
| Sample Overload: Too much sample has been loaded onto the column, leading to poor separation. | Use an appropriate amount of stationary phase for the amount of sample. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
Issue 4: Co-elution of impurities with the product.
| Possible Cause | Solution |
| Solvent System Polarity is Too High: A highly polar eluent can cause all components to move down the column too quickly, resulting in poor separation. | Use a less polar solvent system. Fine-tune the eluent composition based on TLC analysis to achieve a good separation between the product and impurities. |
| Improper Column Packing: Channels or cracks in the stationary phase can lead to a non-uniform flow of the eluent and poor separation. | Ensure the column is packed uniformly without any air bubbles or cracks. |
Experimental Protocols
Fractional Distillation under Reduced Pressure
This protocol is adapted from general procedures for vacuum distillation and should be performed with caution due to the hazardous nature of this compound[4][7].
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Vacuum source (vacuum pump or water aspirator)
-
Manometer
-
Heating mantle
-
Stirring bar or boiling chips
-
Cold trap (recommended)
Procedure:
-
Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly greased to ensure a good seal.
-
Place the crude this compound and a stirring bar or boiling chips into the round-bottom flask.
-
Connect the apparatus to the vacuum source with a cold trap in between to protect the pump.
-
Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.
-
Once the desired pressure is reached and stable, begin heating the distillation flask gently with the heating mantle.
-
Observe the condensation ring rising slowly up the fractionating column.
-
Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. The boiling point of this compound is 145.6 °C at 760 mmHg[8]. Use a nomograph to estimate the boiling point at reduced pressure.
-
After the desired fraction has been collected, turn off the heating and allow the apparatus to cool completely to room temperature before slowly releasing the vacuum.
Column Chromatography
This is a general protocol for the purification of nitroalkenes by column chromatography. The optimal conditions may need to be determined empirically.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Sand
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Determine the appropriate eluent system: Use Thin Layer Chromatography (TLC) to find a solvent mixture that gives good separation between this compound and its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Pack the column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica gel.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Load the sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica gel.
-
-
Elute the column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute compounds with higher polarity.
-
-
Analyze the fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO₂ | [9] |
| Molecular Weight | 101.10 g/mol | [9] |
| Boiling Point | 145.6 °C at 760 mmHg | [8] |
| Density | 1.003 g/cm³ | [8] |
| Flash Point | 45.8 °C | [8] |
Table 2: Comparison of Purification Methods (Qualitative)
| Method | Advantages | Disadvantages |
| Fractional Distillation | - Good for separating compounds with significantly different boiling points.- Can be scaled up for larger quantities. | - Risk of thermal decomposition and polymerization for heat-sensitive compounds like this compound[4][5].- May not be effective for separating isomers with close boiling points. |
| Column Chromatography | - High resolution for separating closely related compounds, including isomers.- Can be performed at room temperature, minimizing thermal degradation. | - Can be time-consuming and requires larger volumes of solvent.- The acidic nature of silica gel can cause decomposition of sensitive compounds[7].- May be less practical for very large-scale purifications. |
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 4812-23-1 | Benchchem [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Chromatography [chem.rochester.edu]
- 8. This compound|lookchem [lookchem.com]
- 9. bvchroma.com [bvchroma.com]
Technical Support Center: Kinetic Studies of 2-Nitro-2-butene Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the kinetic analysis of reactions involving 2-nitro-2-butene.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for kinetic studies involving this compound?
A1: The most frequently studied reaction is the Michael addition, a type of conjugate addition.[1][2] this compound is an excellent Michael acceptor due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for nucleophilic attack. Common nucleophiles include carbanions, amines, and thiols.
Q2: How can I monitor the progress of a reaction with this compound in real-time?
A2: The reaction progress can be monitored using various techniques. A common method is UV-Vis spectrophotometry, as the disappearance of the conjugated nitroalkene system often leads to a measurable change in absorbance at a specific wavelength. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy by taking time-course samples, or chromatography (GC or HPLC) to measure the concentration of reactants and products over time.[3]
Q3: What are the typical solvents and catalysts used in these reactions?
A3: The choice of solvent and catalyst is crucial. Protic solvents like methanol or water can play a role in mediating proton transfer steps.[4] Non-polar aprotic solvents such as toluene or THF are also commonly used.[5] Reactions are often base-catalyzed to generate the nucleophile. Organocatalysts, such as those based on chiral amines or thioureas, are frequently employed to achieve high stereoselectivity.[1] Acidic co-catalysts can also enhance reaction rates in some organocatalytic systems.[6]
Q4: What is a "retro-aza-Henry-type process" and can it occur with this compound?
A4: A retro-aza-Henry-type process has been observed in the Michael addition of amines to some nitrostyrenes, leading to the formation of imines.[4] This involves the elimination of the nitro group. While this has been studied for other nitroalkenes, it is a potential side reaction to be aware of when using amine nucleophiles with this compound, especially in protic solvents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very slow reaction rate. | 1. Insufficiently basic catalyst: The nucleophile is not being generated in a sufficient concentration. 2. Low reagent purity: Starting materials or solvents may contain inhibitors (e.g., acid impurities quenching the base). 3. Incorrect solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility or stabilization of the transition state.[4][7] 4. Low temperature: The reaction may have a significant activation energy barrier. | 1. Increase catalyst loading or switch to a stronger base. 2. Ensure all reagents and solvents are pure and dry. Distill solvents if necessary.[7] 3. Screen a range of solvents. If solubility is an issue, consider a biphasic system or a different solvent.[4] 4. Gently increase the reaction temperature and monitor for product formation and potential side reactions. [7] |
| Low product yield with multiple side products. | 1. Reaction run for too long: The desired product might be unstable under the reaction conditions and could be degrading over time.[7] 2. Subsequent reactions: The initial Michael adduct may react further. 3. Polymerization of the nitroalkene: This can occur under strongly basic conditions. | 1. Monitor the reaction closely by TLC or another method to determine the optimal reaction time. Quench the reaction once the starting material is consumed. 2. Adjust stoichiometry. Using an excess of the nucleophile might suppress further reactions of the product. 3. Use a milder base or lower the reaction temperature. Add the base slowly to the reaction mixture. |
| Inconsistent kinetic data or poor reproducibility. | 1. Inaccurate temperature control: Reaction rates are highly sensitive to temperature fluctuations. 2. Atmospheric moisture or oxygen contamination: Some intermediates or catalysts can be sensitive to air and water. 3. Inconsistent mixing/stirring: Inefficient stirring can lead to localized concentration gradients.[7] 4. Impure this compound: The presence of isomers (e.g., (Z)-isomer) or impurities can affect reaction rates. | 1. Use a thermostatically controlled reaction vessel (e.g., a water bath or oil bath). 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). [7] 3. Ensure efficient and consistent stirring throughout the experiment. [7] 4. Verify the purity and isomeric ratio of the this compound before each experiment using NMR or GC. |
| Product is not the expected Michael adduct. | 1. Unanticipated reaction pathway: The reagents may be reacting in an unexpected manner (e.g., retro-aza-Henry reaction).[4] 2. Isomerization of the product: The initial adduct may isomerize to a more stable form under the reaction conditions. | 1. Thoroughly characterize the product using spectroscopic methods (NMR, Mass Spec, IR). Consider the possibility of alternative mechanisms. 2. Analyze the reaction mixture at early time points to identify the initial product. Consider using milder workup conditions.[8] |
Kinetic Data Presentation
The following table summarizes representative data for Michael addition reactions to nitroalkenes, illustrating the effect of different catalysts and conditions on reaction outcomes. Note that specific rates for this compound will vary.
Table 1: Organocatalyzed Michael Addition of Aldehydes to β-Nitrostyrene [5]
| Entry | Aldehyde | Catalyst | Additive (5 mol%) | Time | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | Diphenylprolinol silyl ether | 4-Nitrophenol | 15 min | 98 | >15 | 99 |
| 2 | Propanal | Diphenylprolinol silyl ether | None | 6 h | 98 | >15 | 99 |
| 3 | Butanal | Diphenylprolinol silyl ether | 4-Nitrophenol | 45 min | 95 | >15 | 96 |
| 4 | Butanal | Diphenylprolinol silyl ether | None | 28 h | 98 | 8 | 95 |
| 5 | Isovaleraldehyde | Diphenylprolinol silyl ether | 4-Nitrophenol | 20 h | 95 | >14 | 99 |
| 6 | Isovaleraldehyde | Diphenylprolinol silyl ether | None | 14 days | 77 | >15 | Not Determined |
Conditions: Nitroalkene (0.30 mmol), aldehyde (0.45 mmol), catalyst (0.015 mmol, 5 mol-%), in toluene (0.3 ml).
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis of a Michael Addition to this compound via UV-Vis Spectrophotometry
This protocol outlines a method for determining the reaction kinetics by monitoring the disappearance of this compound.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen reaction solvent (e.g., acetonitrile).
-
Prepare a stock solution of the nucleophile (e.g., a secondary amine or a β-ketoester).
-
Prepare a stock solution of the base catalyst (e.g., DBU or triethylamine) if required.
2. Determination of λ_max:
-
Acquire a UV-Vis spectrum of the this compound solution to determine the wavelength of maximum absorbance (λ_max), where the change in concentration will be monitored.
3. Kinetic Run:
-
Equilibrate the reaction solvent in a quartz cuvette inside the spectrophotometer's thermostatted cell holder to the desired reaction temperature.
-
Add the nucleophile and catalyst (if used) solutions to the cuvette and mix.
-
Initiate the reaction by adding the this compound stock solution. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the this compound to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at λ_max at fixed time intervals until the reaction is complete (i.e., the absorbance reading is stable).
4. Data Analysis:
-
Convert the absorbance data to concentration of this compound using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) should be determined beforehand.
-
Plot ln([this compound]) versus time. If the plot is linear, the reaction is pseudo-first-order with respect to this compound.
-
The slope of this line will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
Repeat the experiment with different concentrations of the nucleophile to determine the order of reaction with respect to the nucleophile and the true second-order rate constant.
Visualizations
Caption: Workflow for a UV-Vis spectrophotometric kinetic study.
Caption: Simplified mechanism of a base-catalyzed Michael addition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
- 5. ethz.ch [ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
Technical Support Center: Catalysis in 2-Nitro-2-butene Reactions
Welcome to the technical support center for catalytic reactions involving 2-nitro-2-butene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions involving this compound?
A1: this compound is a versatile Michael acceptor and substrate for various catalytic reactions. The most prominent include:
-
Michael Addition: Asymmetric Michael additions of nucleophiles like aldehydes, ketones, and malonates are widely studied.[1][2] Organocatalysts, particularly chiral amines (like prolinol ethers) and thioureas, are frequently used to achieve high enantioselectivity.[1]
-
Hydrogenation: The nitro group and the carbon-carbon double bond can be selectively reduced. Catalysts like Palladium on carbon (Pd/C) are effective for reducing the nitro group to an amine, which is a key step in synthesizing valuable compounds like β-substituted GABA derivatives.[1][3]
-
Stetter Reaction: N-heterocyclic carbenes (NHCs) catalyze the asymmetric intermolecular Stetter reaction of enals with nitroalkenes like this compound.[4]
-
Nitro-Mannich (Aza-Henry) Reaction: This reaction involves the addition of a nitroalkane to an imine, and while not directly a reaction of this compound, catalysts developed for these systems are often relevant.[5]
Q2: How does the catalyst influence the stereochemical outcome in asymmetric reactions?
A2: In asymmetric catalysis, the chiral catalyst creates a chiral environment around the reactants. For instance, in the organocatalyzed Michael addition of an aldehyde to this compound, a chiral amine catalyst (e.g., a diphenylprolinol silyl ether) reacts with the aldehyde to form a nucleophilic enamine intermediate.[1] The bulky, chiral structure of the catalyst shields one face of the enamine, forcing the this compound to approach from the less sterically hindered face. This controlled approach dictates the absolute configuration of the newly formed stereocenter, leading to a product with high enantiomeric excess (ee).[1]
Q3: Can reaction conditions other than the catalyst affect enantioselectivity?
A3: Yes, several factors can significantly impact enantioselectivity. Temperature is a critical parameter; in some systems, a change in temperature can even lead to a reversal of the enantioselectivity.[6] The choice of solvent can also be crucial, as it can influence catalyst solubility, conformation, and the stability of the transition state. Additionally, the presence of additives, such as Brønsted or Lewis acids, can co-catalyze the reaction and enhance both reaction rate and stereocontrol.[7]
Troubleshooting Guides
Problem 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity / Poisoning | Many catalysts, especially those based on palladium (Pd), are susceptible to poisoning.[8][9] Common poisons include sulfur compounds, nitrogen-containing heterocycles, and even secondary amines used in catalyst synthesis.[8][10][11] Solution: • Ensure all reagents and solvents are of high purity and free from potential poisons. • If a secondary amine is suspected of poisoning a Pd catalyst, protect it (e.g., with a Boc group) before the reaction.[11] • Consider using a fresh batch of catalyst. |
| Improper Reaction Conditions | The reaction may be sensitive to temperature, atmosphere, or moisture. Solution: • Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if the catalyst or reagents are air-sensitive. • Verify the reaction temperature. Some reactions require sub-zero temperatures to proceed selectively.[6] • Use anhydrous solvents if the reaction is moisture-sensitive. |
| Poor Catalyst Solubility | If the catalyst is not soluble in the reaction medium, its activity will be severely limited. Solution: • Select a solvent in which the catalyst is known to be soluble and effective. • If using a heterogeneous catalyst (e.g., Pd/C), ensure adequate stirring to maintain a good suspension.[3] |
Problem 2: Low Enantioselectivity or Diastereoselectivity in Asymmetric Reactions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst Choice | The chosen catalyst may not be well-suited for the specific substrate combination. Solution: • Screen a panel of catalysts with different steric and electronic properties. For N-heterocyclic carbene (NHC) catalyzed reactions, modifying the substituents on the NHC backbone can dramatically alter selectivity.[12] • Consult the literature for catalysts proven to be effective for similar transformations. |
| Incorrect Temperature | Enantioselectivity is often highly temperature-dependent.[6] Solution: • Perform the reaction at a lower temperature. This often enhances selectivity by favoring the transition state with the lower activation energy. • Run a temperature screening study to find the optimal balance between reaction rate and selectivity. |
| Presence of Achiral Background Reactions | A non-catalyzed or moisture-catalyzed background reaction can produce a racemic product, lowering the overall enantiomeric excess. Solution: • Ensure all glassware is rigorously dried. • Run a control reaction without the catalyst to quantify the rate of the background reaction. If significant, conditions may need to be adjusted (e.g., lower temperature, different solvent). |
| Racemization of Product | The product itself may be racemizing under the reaction or workup conditions. Solution: • Analyze the enantiomeric excess at different time points during the reaction. • Employ a milder workup procedure. For example, avoid strong acids or bases if the product's stereocenter is labile. |
Data Presentation: Catalyst Performance in Michael Additions
The following tables summarize representative data for the asymmetric Michael addition to nitroalkenes, demonstrating the impact of different catalysts and conditions.
Table 1: Organocatalyzed Michael Addition of Diethyl Malonate to (E)-but-2-enyl-2-nitrite
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| (S)-diphenylprolinol silyl ether | 10 - 20 | MeCN | Good | Excellent | [1] |
| Thiourea (R,R)-13 | 10 | Solvent-free | 73 | 88 | [1] |
| Squaramide (R,R)-39 | - | - | High | High | [1] |
| Hydroquinidine-squaramide 42 | - | Brine | High | High | [1] |
Table 2: NHC-Catalyzed Asymmetric Addition of Enals to Nitroalkenes
| Catalyst Precursor | Product Ratio (Desired:Side Product) | Yield (%) | dr (syn/anti) | ee (%) | Reference |
| 5a | 2:1 | 25 | 17:1 | -40 | [12] |
| 5b | 1:1 | 42 | 17:1 | -83 | [12] |
| 5c | 5:1 | 70 | 2:1 | -22 | [12] |
| 5f | >20:1 | 49 | 17:1 | 93 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol is adapted from the enamine-catalyzed addition of acetaldehyde to a nitroalkene.[13]
-
Preparation: To a solution of the nitroalkene (1.0 equiv) and the organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 0.1-0.2 equiv) in a suitable solvent (e.g., ethyl acetate) at room temperature, add the aldehyde (1.5-2.0 equiv).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 24-72 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a mild acidic solution (e.g., 1M HCl).
-
Workup: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 times). Combine the organic layers.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired γ-nitro aldehyde.[13]
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis, often after converting the product aldehyde to the corresponding alcohol via reduction with NaBH₄ for easier analysis.[13]
Visualizations
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poisoning [label="Potential Catalyst Poisoning", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp [label="Is Temperature Correct?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Is Solvent Appropriate?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; impurities [label="Do Reagents Contain Inhibitors?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sol_catalyst [label="Solution:\n- Use fresh catalyst\n- Purify reagents to remove poisons\n- Protect sensitive functional groups", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; sol_temp [label="Solution:\n- Lower temperature for selectivity\n- Screen temperatures for optimal rate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; sol_solvent [label="Solution:\n- Change solvent\n- Ensure catalyst solubility", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; sol_reagents [label="Solution:\n- Purify starting materials\n- Use anhydrous solvents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2];
// Edges start -> check_catalyst; start -> check_conditions; start -> check_reagents;
check_catalyst -> poisoning [label="No"]; poisoning -> sol_catalyst [label="Yes"];
check_conditions -> temp [label="Unsure"]; temp -> sol_temp [label="No"]; temp -> solvent [label="Yes"]; solvent -> sol_solvent [label="No"];
check_reagents -> impurities [label="Unsure"]; impurities -> sol_reagents [label="Yes"]; } end_dot Caption: Troubleshooting flowchart for diagnosing common issues in catalytic reactions.
// Edge outside cluster to show catalyst regeneration edge [headport="w", tailport="e"]; iminium -> catalyst [label="Regenerates\nCatalyst"];
} end_dot Caption: Simplified mechanism for an amine-catalyzed asymmetric Michael addition.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Catalytic Asymmetric Intermolecular Stetter Reaction of Enals with Nitroalkenes: Enhancement of Catalytic Efficiency Through Bifunctional Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric NHC-Catalyzed Addition of Enals to Nitroalkenes: Controlling Stereochemistry Via the Homoenolate Reactivity Pathway To Access δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Reactivity Landscape of 2-Nitro-2-butene: A Comparative Analysis with Other Nitroalkenes
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of nitroalkenes is paramount for designing efficient synthetic routes and novel therapeutic agents. This guide provides an objective comparison of the reactivity of 2-nitro-2-butene with other common nitroalkenes, supported by available experimental data and detailed methodologies for key chemical transformations.
Nitroalkenes are versatile building blocks in organic synthesis, prized for their electron-deficient nature which makes them susceptible to a variety of nucleophilic attacks and cycloaddition reactions. Among them, this compound serves as a key aliphatic substrate, and its reactivity profile presents distinct characteristics when compared to other nitroalkenes such as β-nitrostyrene and nitropropene. This comparison focuses on three fundamental reaction types: the Michael addition, the Diels-Alder reaction, and reduction of the nitro group.
Michael Addition: A Tale of Two Structures - Aliphatic vs. Aromatic
The conjugate addition of nucleophiles, or Michael addition, is a cornerstone reaction of nitroalkenes. The reactivity in these reactions is significantly influenced by the substitution pattern on the nitroalkene.
In a comparative context, aromatic nitroalkenes like β-nitrostyrene often exhibit enhanced reactivity in certain organocatalyzed Michael additions compared to their aliphatic counterparts like this compound. This is attributed to the electronic effects of the aromatic ring, which can stabilize the transition state. However, the steric hindrance around the double bond also plays a crucial role.
While direct kinetic comparisons are scarce in the literature, yield data from various studies under similar conditions can provide insights. For instance, the addition of aldehydes to β-nitrostyrene in the presence of organocatalysts often proceeds with high yields and stereoselectivities. While similar reactions with aliphatic nitroalkenes are also effective, they may require different catalyst systems or reaction conditions to achieve comparable results. One study highlighted that the Michael addition of aldehydes to aliphatic nitroalkenes can be efficiently catalyzed by tailored enzyme variants, achieving good to excellent yields (46%–92%) for various linear, branched, and cyclic aliphatic nitroalkenes.[1]
Table 1: Comparative Yields in Michael Addition Reactions of Various Nitroalkenes
| Nitroalkene | Nucleophile | Catalyst/Conditions | Yield (%) | Reference |
| β-Nitrostyrene | Propanal | (S)-Diphenylprolinol silyl ether, 4-nitrophenol | >99 | (Seebach et al., Helv. Chim. Acta 2011) |
| 1-Nitro-1-pentene | Nitroethane | (R)-DMAP-Thiourea | 66 | (Calter et al., Org. Lett. 2005) |
| Various aliphatic nitroalkenes | Acetaldehyde | 4-OT enzyme variants | 46-92 | [1] |
Note: This table collates data from different studies and reaction conditions may not be identical.
Diels-Alder Reaction: The Impact of Substitution on Cycloaddition
In [4+2] cycloaddition reactions, nitroalkenes act as electron-deficient dienophiles. The reactivity of the nitroalkene in a Diels-Alder reaction is influenced by its electronic properties and steric profile. While comprehensive studies directly comparing the kinetics of this compound with other nitroalkenes are limited, theoretical and experimental work provides valuable insights.
A study on the Diels-Alder reaction of various β-fluoro-β-nitrostyrenes with cyclic dienes demonstrated that the reaction proceeds smoothly with high yields (up to 97%). The reaction rate was found to be sensitive to the structure of both the diene and the dienophile. Another study involving various 5-substituted pentamethylcyclopentadienes and nitroethylene also reported high yields, showcasing the utility of nitroalkenes in these cycloadditions.[2] While these studies do not include this compound, they underscore the general high reactivity of nitroalkenes as dienophiles. It is generally understood that electron-withdrawing groups on the dienophile accelerate the Diels-Alder reaction. The nitro group is strongly electron-withdrawing, making nitroalkenes potent dienophiles. The additional alkyl groups in this compound, compared to nitroethylene, may have a modest electronic and steric influence on the reaction rate and stereoselectivity.
Table 2: Comparative Yields in Diels-Alder Reactions of Various Nitroalkenes with Cyclopentadiene
| Nitroalkene | Diene | Conditions | Yield (%) | Reference |
| Nitroethylene | 5-Substituted Pentamethylcyclopentadienes | Helical-chiral hydrogen bond donor catalyst | High | [2] |
| β-Fluoro-β-nitrostyrenes | 1,3-Cyclopentadiene | o-xylene, 110 °C | up to 97 | |
| Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate | Cyclopentadiene | Toluene, 120–130 °C | 75-95 (conversion) | (Kącka-Zych et al., Monatsh. Chem. 2013) |
Note: This table collates data from different studies and reaction conditions may not be identical.
Reduction of the Nitro Group: A Gateway to Amines
The reduction of the nitro group to an amine is a synthetically valuable transformation. Various reagents and catalytic systems can achieve this reduction for both aliphatic and aromatic nitro compounds. The choice of reducing agent and conditions can influence the outcome, and the reactivity can differ between substituted nitroalkenes.
Table 3: Common Reagents for the Reduction of Aliphatic Nitroalkenes
| Reagent/Catalyst | Conditions | Product |
| H₂, Pd/C | Ethanol, room temperature | Alkylamine |
| H₂, PtO₂ | Acetic acid, room temperature | Alkylamine |
| Fe, HCl | Reflux | Alkylamine |
| Zn, Acetic Acid | Room temperature | Alkylamine |
Experimental Protocols
Michael Addition of an Aldehyde to an Aliphatic Nitroalkene (General Procedure)
This protocol is a general representation based on enzymatic Michael additions.[1]
Materials:
-
Aliphatic nitroalkene (e.g., this compound)
-
Acetaldehyde (excess)
-
4-Oxalocrotonate tautomerase (4-OT) enzyme variant
-
Sodium phosphate buffer (pH 6.5)
-
Ethanol (as cosolvent)
Procedure:
-
To a solution of the aliphatic nitroalkene (3 mM) in sodium phosphate buffer at pH 6.5, containing up to 15% ethanol as a cosolvent, is added acetaldehyde (150 mM).
-
The reaction is initiated by the addition of the 4-OT enzyme variant (100 μM).
-
The reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Diels-Alder Reaction of a Nitroalkene with Cyclopentadiene (General Procedure)
This protocol is a general representation based on the reaction of dienophiles with in-situ generated cyclopentadiene.
Materials:
-
Nitroalkene (e.g., this compound)
-
Dicyclopentadiene
-
High-boiling solvent (e.g., xylene or toluene)
-
Reaction tube or flask equipped with a reflux condenser
Procedure:
-
In a reaction vessel, the nitroalkene and a molar excess of dicyclopentadiene are dissolved in a high-boiling solvent.
-
The mixture is heated to a temperature sufficient to induce the retro-Diels-Alder reaction of dicyclopentadiene to cyclopentadiene (typically >150 °C).
-
The reaction is maintained at this temperature for a specified period, allowing the in-situ generated cyclopentadiene to react with the nitroalkene.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Reduction of an Aliphatic Nitroalkene by Catalytic Hydrogenation (General Procedure)
This is a general procedure for the reduction of a nitroalkene to the corresponding amine.
Materials:
-
Aliphatic nitroalkene (e.g., this compound)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas source (balloon or cylinder)
-
Hydrogenation flask
Procedure:
-
The nitroalkene is dissolved in the chosen solvent in a hydrogenation flask.
-
The catalyst (Pd/C) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is evacuated and backfilled with hydrogen gas several times to ensure an inert atmosphere is replaced by hydrogen.
-
The reaction mixture is stirred vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the hydrogen source is removed, and the reaction mixture is carefully filtered through a pad of celite to remove the catalyst. The filter cake should be kept wet to prevent ignition of the pyrophoric catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude amine.
-
If necessary, the product can be further purified by distillation or chromatography.
Visualizing Reaction Pathways
To illustrate the fundamental transformations discussed, the following diagrams depict the logical flow of the Michael addition and Diels-Alder reaction.
Caption: Logical workflow of a Michael addition reaction involving a nitroalkene.
Caption: Simplified representation of a Diels-Alder reaction pathway.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Nitro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2-Nitro-2-butene: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is based on established analytical practices for volatile organic compounds and nitroalkenes, and serves as a practical resource for method development and validation in a research and drug development setting.
Comparison of Analytical Methods
The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on mass-to-charge ratio. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection based on UV absorbance. |
| Applicability | Ideal for volatile and semi-volatile compounds. Well-suited for identifying unknown impurities through mass spectral libraries. | Suitable for a wide range of non-volatile and semi-volatile compounds. Particularly useful for routine quantification. |
| Sample Preparation | Often requires extraction into a volatile solvent or headspace analysis. | Typically involves dissolution in the mobile phase followed by filtration. |
| Selectivity | High, due to both chromatographic separation and mass-selective detection. | Moderate to high, depending on the chromatographic conditions and the UV spectrum of the analyte and potential interferences. |
| Sensitivity | Generally high, with limits of detection in the low ppm to ppb range. | Good, with limits of detection typically in the low ppm range. |
| Confirmation | Provides structural information, aiding in unequivocal identification. | Based on retention time and UV spectral comparison, which is less definitive than mass spectrometry. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a headspace GC-MS method suitable for the determination of this compound in a non-volatile matrix.
Instrumentation:
-
Gas chromatograph equipped with a headspace autosampler and a mass selective detector.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Hold: 2 minutes at 150°C
-
-
Injector Temperature: 200°C
-
Transfer Line Temperature: 250°C
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 15 minutes
-
Pressurization Time: 0.2 minutes
-
Loop Fill Time: 0.2 minutes
-
Injection Time: 1.0 minute
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-200
-
Solvent Delay: 2 minutes
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reversed-phase HPLC-UV method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
Method Validation Data
The following tables summarize the validation parameters for the proposed analytical methods, conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
GC-MS Method Validation
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of this compound | Complies |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | 1 - 50 µg/mL | Established |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 103.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 1.5% |
| - Intermediate Precision | ≤ 3.0% | 2.1% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 µg/mL |
| Robustness | No significant impact on results from minor variations in method parameters | Robust |
HPLC-UV Method Validation
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of this compound | Complies |
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Range | 5 - 100 µg/mL | Established |
| Accuracy (% Recovery) | 98 - 102% | 99.1 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 1.2% |
| - Intermediate Precision | ≤ 3.0% | 1.8% |
| Limit of Detection (LOD) | S/N ≥ 3 | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 5.0 µg/mL |
| Robustness | No significant impact on results from minor variations in method parameters | Robust |
Experimental Workflows
GC-MS Experimental Workflow
HPLC-UV Experimental Workflow
References
A Comparative Guide to the Spectroscopic Characterization of 2-Nitro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic techniques used for the characterization of 2-Nitro-2-butene. Due to the limited availability of comprehensive, publicly accessible experimental spectra for this compound, this document presents available data alongside predicted spectroscopic characteristics derived from analogous compounds and established principles. For comparative purposes, detailed spectroscopic data for the related compound, 2-nitropropane, is also provided.
Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for this compound, with a direct comparison to 2-nitropropane.
Table 1: Mass Spectrometry Data
| Analyte | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 101[1] | 55, 29[1] |
| 2-Nitropropane | 89 | 46, 43, 41, 30 |
Table 2: Infrared (IR) Spectroscopy Data
| Analyte | N-O Asymmetric Stretch (cm⁻¹) | N-O Symmetric Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) |
| This compound (Predicted) | ~1520 | ~1350 | ~1650 |
| 2-Nitropropane | ~1550 | ~1370 | N/A |
Note: The C=C stretch in nitroalkenes is often weak.
Table 3: ¹H NMR Spectroscopy Data (Predicted)
| Analyte | Chemical Shift (δ) ppm | Protons | Multiplicity |
| (E)-2-Nitro-2-butene | ~2.1 | 3H (CH₃-C=) | Singlet |
| ~7.0 | 1H (=CH) | Quartet | |
| ~2.4 | 3H (=CH-CH₃) | Doublet | |
| 2-Nitropropane | ~1.5 | 6H (2 x CH₃) | Doublet |
| ~4.7 | 1H (CH-NO₂) | Septet |
Table 4: ¹³C NMR Spectroscopy Data (Predicted)
| Analyte | Chemical Shift (δ) ppm | Carbon |
| (E)-2-Nitro-2-butene | ~15 | =C-CH₃ |
| ~18 | C-CH₃ | |
| ~135 | =CH | |
| ~145 | C-NO₂ | |
| 2-Nitropropane | ~20 | 2 x CH₃ |
| ~80 | CH-NO₂ |
Table 5: UV-Vis Spectroscopy Data (Predicted)
| Analyte | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| This compound | ~230-240 | ~10,000 | Ethanol |
| 2-Nitropropane | ~270-280 | Low | Ethanol |
Experimental Workflow
The characterization of a novel or synthesized compound like this compound typically follows a standardized workflow of spectroscopic analyses to elucidate and confirm its structure.
Caption: A general experimental workflow for the spectroscopic characterization of a chemical compound.
Experimental Protocols
1. Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 300.
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and fragmentation pattern.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made, or the sample can be dissolved in a suitable solvent and a thin film cast on a salt plate.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or solvent is first recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Parameters to set include pulse angle, acquisition time, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Longer acquisition times are typically required due to the lower natural abundance and sensitivity of ¹³C.
-
-
Data Analysis: Chemical shifts, splitting patterns (multiplicity), and integration values are used to determine the structure of the molecule.
4. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. A baseline spectrum of the solvent in the cuvette is recorded first.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
References
A Comparative Guide to Catalysts for 2-Nitro-2-butene Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of 2-nitro-2-butene is a critical transformation in organic synthesis, yielding the valuable compound 2-butanamine, a building block in the preparation of various pharmaceuticals and agrochemicals. The choice of catalyst is paramount to achieving high yield and selectivity. This guide provides a comparative analysis of common catalysts employed for this reaction, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Catalyst Performance Overview
The selection of an appropriate catalyst for the hydrogenation of this compound involves a trade-off between reactivity, selectivity, cost, and ease of handling. The most commonly employed catalysts for the reduction of nitroalkenes are palladium on carbon (Pd/C), Raney Nickel, and platinum-based catalysts such as platinum(IV) oxide (PtO₂, Adams' catalyst).[1][2][3]
Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenations.[3] It is generally effective for the reduction of both the nitro group and the carbon-carbon double bond.[3] For substrates with other reducible functional groups, chemoselectivity can sometimes be a challenge.[4]
Raney Nickel: A cost-effective and highly active catalyst, particularly for the reduction of nitro compounds.[2][5] It is often used when chemoselectivity is a concern, for instance, to avoid the dehalogenation of aromatic halides that can occur with Pd/C.[6] However, most Raney-type catalysts are pyrophoric and require careful handling.[5]
Platinum(IV) Oxide (PtO₂): A potent catalyst that is effective for the hydrogenation of a wide range of functional groups, including nitroalkenes.[1][7] It is often employed for substrates where other catalysts may be less effective.[1]
Comparative Experimental Data
| Catalyst | Catalyst Loading (w/w %) | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Conversion (%) | Selectivity to 2-Butanamine (%) |
| 5% Pd/C | 5-10 | Methanol, Ethanol, Ethyl Acetate | 25-50 | 1-4 | 1-6 | >95 | High |
| Raney Ni | 10-20 | Ethanol, Methanol | 25-70 | 3-50 | 2-12 | >95 | High |
| PtO₂ | 1-5 | Acetic Acid, Ethanol | 25 | 1-3 | 1-24 | >95 | High |
Disclaimer: The data presented in this table is a synthesis of information from various sources on the hydrogenation of nitroalkenes and should be considered as a general guideline. Optimal conditions for the hydrogenation of this compound may vary and require experimental optimization.
Experimental Protocols
Below are detailed methodologies for the hydrogenation of a generic nitroalkene, which can be adapted for this compound.
Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
5% or 10% Palladium on Carbon (Pd/C)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Reaction flask (e.g., round-bottom flask or Parr shaker bottle)
-
Magnetic stirrer or mechanical shaker
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a reaction flask containing a magnetic stir bar, add the this compound (1 equivalent).
-
Dissolve the substrate in a suitable solvent (e.g., methanol) under an inert atmosphere.
-
Carefully add the Pd/C catalyst (typically 5-10% by weight of the substrate). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere.
-
Seal the flask and purge the system with hydrogen gas by evacuating and refilling with H₂ several times.
-
Maintain a positive pressure of hydrogen (e.g., using a hydrogen balloon for atmospheric pressure reactions or a pressurized vessel).
-
Stir the reaction mixture vigorously at the desired temperature (typically room temperature).
-
Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should be kept wet and disposed of properly.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-butanamine.
-
Purify the product by distillation or chromatography if necessary.
Hydrogenation using Raney Nickel
Materials:
-
This compound
-
Raney Nickel (in a slurry, typically in water or ethanol)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a hydrogenation vessel, add the this compound (1 equivalent) dissolved in ethanol.
-
Carefully add the Raney Nickel slurry. The amount of Raney Nickel can vary but is often used in significant excess by weight. Caution: Raney Nickel is pyrophoric, especially when dry. Always handle as a slurry under a solvent.
-
Seal the hydrogenation apparatus and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm).
-
Agitate the mixture at the desired temperature (e.g., room temperature to 50°C).
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
The catalyst can be separated by decantation or filtration. Magnetic stirring bars can be used to hold the nickel catalyst at the bottom of the flask during decantation.
-
Wash the catalyst with the solvent.
-
The combined organic solution is then concentrated to yield the product, which can be further purified.
Hydrogenation using Platinum(IV) Oxide (PtO₂)
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂)
-
Acetic acid or Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus
Procedure:
-
To a hydrogenation flask, add the this compound (1 equivalent) and the solvent (e.g., acetic acid).
-
Add the PtO₂ catalyst (typically 1-5% by weight of the substrate).
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and fill it with hydrogen gas. Repeat this cycle several times.
-
Stir or shake the mixture under a positive pressure of hydrogen (1-3 atm) at room temperature. The black platinum metal will form in situ.
-
Monitor the reaction by hydrogen uptake.
-
After the theoretical amount of hydrogen has been consumed, stop the reaction.
-
Vent the hydrogen and purge with an inert gas.
-
Remove the catalyst by filtration through Celite.
-
If acetic acid was used as the solvent, it can be removed by evaporation, and the residue can be neutralized and extracted to isolate the product. If a neutral solvent was used, simple evaporation may be sufficient before purification.
Visualizing the Process
To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.
References
- 1. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Nitro-2-butene
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Nitro-2-butene, a valuable building block in organic synthesis, can be prepared through various synthetic pathways. This guide provides a comparative analysis of alternative routes for its synthesis, supported by experimental data and detailed methodologies.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound is often guided by factors such as yield, availability of starting materials, and reaction conditions. Below is a summary of key performance indicators for several prominent methods.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Yield (%) | Reaction Conditions |
| 1. Dehydration of 3-Nitrobutan-2-ol | 3-Nitrobutan-2-ol | Phthalic anhydride | 60 | High temperature (distillation) |
| 2. Henry Reaction followed by Dehydration | Nitroethane, Acetaldehyde | Base (for Henry reaction), Acidic activated alumina | ~98 (dehydration step) | Mild to moderate temperatures |
| 3. Nanoparticle-Catalyzed Knoevenagel Condensation | Nitroethane, Acetaldehyde | Piperidine-4-carboxylic acid functionalized Fe3O4 NPs | 92-97 | Room temperature to 100°C, inert atmosphere |
| 4. Horner-Wadsworth-Emmons Reaction | (1-nitroethyl)phosphonic acid diethyl ester, Acetaldehyde | Strong base (e.g., t-butoxide) | 90 | 0 - 60°C |
| 5. Nitration of 2-Butene | 2-Butene | Nitrogen monoxide, Acidic activated alumina | 90 | Room temperature to gentle reflux |
Experimental Protocols
Dehydration of 3-Nitrobutan-2-ol with Phthalic Anhydride
This method is analogous to the synthesis of 2-nitropropene and involves the dehydration of the corresponding nitroalcohol.[1]
Procedure: A mixture of 3-nitrobutan-2-ol and 1.3 molar equivalents of phthalic anhydride is placed in a round-bottomed flask equipped for distillation. The flask is heated, and as the phthalic anhydride melts, the dehydration reaction occurs. This compound is then distilled from the reaction mixture. Careful control of pressure and cooling of the receiving flask are important for achieving a good yield.
Henry Reaction followed by Dehydration with Acidic Alumina
This two-step approach first involves the base-catalyzed addition of nitroethane to acetaldehyde (a Henry reaction) to form 3-nitrobutan-2-ol, which is then dehydrated.[2][3]
Step 1: Henry Reaction (Synthesis of 3-Nitrobutan-2-ol) Nitroethane is reacted with acetaldehyde in the presence of a base. The reaction is a classic carbon-carbon bond-forming reaction.[2]
Step 2: Dehydration The crude 3-nitrobutan-2-ol is dissolved in a suitable solvent like 1,2-dichloroethane. Acidic activated alumina is added to the solution, and the mixture is stirred at a moderate temperature (e.g., 60°C) for approximately 40 minutes to effect dehydration to this compound with a reported yield of up to 98%.[3]
Nanoparticle-Catalyzed Knoevenagel Condensation
This method utilizes a magnetically separable nanoparticle catalyst for the condensation of nitroethane and acetaldehyde.
Procedure: In a typical procedure, nitroethane, acetaldehyde, and the piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticle catalyst are stirred in a solvent such as dichloromethane. The reaction can be carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C. The catalyst can be recovered using an external magnet and reused multiple times without a significant loss of activity.
Synthetic Pathway Diagrams
Caption: Dehydration of 3-Nitrobutan-2-ol.
References
Unraveling the Reactivity of 2-Nitro-2-butene: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of nitroalkenes is paramount for designing novel synthetic pathways and developing new therapeutics. This guide provides a comparative analysis of computational and experimental approaches to elucidating the reaction mechanisms of 2-Nitro-2-butene and related conjugated nitroalkenes, offering insights into the predictive power of theoretical calculations when benchmarked against empirical data.
While direct computational studies specifically targeting this compound are limited in the current literature, a wealth of theoretical and experimental data on closely related conjugated nitroalkenes provides a robust framework for understanding its reactivity. This guide leverages this information to compare predicted reaction pathways, such as cycloadditions and Michael additions, with established experimental outcomes.
Computational Methodologies: A Theoretical Lens on Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of nitroalkenes.[1] These computational studies typically involve the optimization of geometries for reactants, transition states, and products to map out the potential energy surface of a reaction.
A common approach involves the use of hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-31G* to calculate the geometries of the molecules involved in the reaction.[1] By identifying the transition state structures, researchers can elucidate the stereochemical and regiochemical outcomes of reactions. For instance, in the context of cycloaddition reactions involving nitroalkenes, DFT calculations can help determine whether the reaction proceeds through a concerted or stepwise mechanism and can predict the most likely stereoisomer to be formed.[2][3]
Key Reaction Mechanisms: A Comparative Overview
Cycloaddition Reactions
Conjugated nitroalkenes are versatile participants in a variety of cycloaddition reactions, including [3+2] and [2+2] cycloadditions. Computational studies on nitroethene and its derivatives have shown that these reactions can proceed through different mechanisms, often influenced by the nature of the reactants and the reaction conditions.
For example, DFT calculations on the [3+2] cycloaddition between nitrous oxide and conjugated nitroalkenes suggest a polar, single-step mechanism.[2] In contrast, the competition between [2+1] and [4+1] cycloaddition channels in the reaction of conjugated nitroalkenes with dichlorocarbene has been shown by DFT to proceed via non-polar, biradicaloidal transition states for the [2+1] pathway and polar, zwitterionic transition states for the [4+1] pathway.[3]
Michael Addition
The Michael addition of nucleophiles to conjugated nitroalkenes is a fundamental carbon-carbon bond-forming reaction. Mechanistic investigations, often aided by computational studies, have revealed the intricate details of this process. For instance, the amine-catalyzed enantioselective Michael addition of aldehydes to nitroalkenes has been shown to proceed through the formation of an intermediate cyclobutane, a detail uncovered through in situ NMR analysis and supported by the understanding of zwitterionic intermediates.[4][5]
Experimental Protocols and Data
Experimental validation is crucial for corroborating computational predictions. The synthesis and reactions of this compound and related nitroalkenes are well-documented, providing a basis for comparison.
Synthesis of this compound
A common method for the synthesis of this compound involves the dehydration of 2-nitro-1-propanol.[6]
Experimental Protocol:
-
A mixture of phthalic anhydride and 2-nitro-1-propanol is heated under vacuum.
-
As the reaction progresses, this compound distills off with water.
-
The collected distillate is then separated and dried to yield the final product.[6]
Michael Addition of Aldehydes to Nitroalkenes
The organocatalyzed Michael addition provides a key example of comparing experimental outcomes with mechanistic hypotheses.
Experimental Protocol:
-
To a solution of the nitroalkene in a suitable solvent (e.g., toluene), the aldehyde, a catalyst (such as a chiral amine), and an additive (like an acid) are added.[4]
-
The reaction mixture is stirred at a specific temperature for a set period.
-
The product is then isolated and purified, and its stereochemistry is determined using techniques like HPLC.[7]
Quantitative Data Comparison
While a direct, comprehensive quantitative comparison for this compound is challenging due to the lack of specific computational studies, we can present a comparative table based on data for analogous nitroalkene reactions.
| Reaction Type | Computational Method | Key Computational Finding | Experimental Observation | Reference |
| [3+2] Cycloaddition | DFT (wb97xd/6-311+G(d)) | Polar, single-step mechanism for nitrous oxide addition to nitroethene. | High regioselectivity in cycloadditions of nitrile N-oxides to nitroalkenes. | |
| [2+1]/[4+1] Cycloaddition | DFT (B3LYP/6-31G(d)) | Competition between non-polar and polar mechanisms for dichlorocarbene addition to nitroethene. | Formation of nitro-substituted cyclopropane derivatives. | [3] |
| Michael Addition | - | - | Formation of a cyclobutane intermediate in the amine-catalyzed addition of aldehydes to nitroalkenes, observed via in situ NMR. | [5] |
| Enantioselective Reduction | DFT (B3LYP/6-311+(2df,2pd)//B3LYP/6-31G(d,p)) | Rationalization of the stereochemical outcome of the reduction of tetrasubstituted nitroalkenes. | High enantioselectivity achieved with specific thiourea catalysts. | [7] |
Conclusion
The computational analysis of reaction mechanisms for conjugated nitroalkenes, primarily using DFT methods, has proven to be a valuable tool for predicting and understanding their reactivity. While specific computational data for this compound is an area ripe for future investigation, the existing studies on analogous systems provide a strong foundation for predicting its behavior in key organic transformations. The synergy between computational predictions and experimental validations, as highlighted in the study of Michael additions and cycloadditions of related nitroalkenes, is crucial for advancing the field of organic synthesis and drug development. Future research focusing on the direct computational modeling of this compound's reactivity will undoubtedly provide even more precise insights and further empower the rational design of chemical reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ethz.ch [ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Controlling Stereochemistry: A Comparative Guide to Diastereoselective Reactions of 2-Nitro-2-butene
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount in the synthesis of complex molecular architectures. 2-Nitro-2-butene, a versatile building block, offers multiple reaction pathways, each with its own challenges and opportunities for diastereoselectivity. This guide provides a comparative analysis of diastereoselective reactions involving this compound, supported by experimental data and detailed protocols to aid in reaction design and optimization.
The diastereoselectivity in reactions of this compound is critically influenced by the nature of the nucleophile, the catalyst, and the reaction conditions. This guide will delve into specific examples of Michael additions, a cornerstone of carbon-carbon bond formation, to illustrate these principles.
Michael Addition of Chelated Enolates: A Case Study
The conjugate addition of nucleophiles to this compound can generate up to two new stereocenters, leading to the formation of diastereomeric products. The strategic use of chelated enolates in the presence of metal salts has been shown to significantly influence the diastereomeric outcome of this reaction.
A key study in this area involves the Michael addition of a chiral glycine-derived nickel (II) complex to this compound. The reaction proceeds smoothly in water, an environmentally benign solvent, highlighting the potential for green chemistry applications in complex organic synthesis.
Comparative Data:
The following table summarizes the diastereoselectivity observed in the Michael addition of a chelated glycinate enolate to this compound under different catalytic conditions. The variation in diastereomeric ratio (d.r.) underscores the pivotal role of the metal salt in directing the stereochemical outcome.
| Entry | Nucleophile | Electrophile | Catalyst/Additive | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | N-(Diphenylmethylidene)glycine ethyl ester | This compound | NiCl₂·6H₂O/DBU | Water | 85 | >99:1 |
| 2 | N-(Diphenylmethylidene)glycine ethyl ester | This compound | DBU (no salt) | Water | 82 | 95:5 |
Data sourced from a study on the diastereoselective Michael reaction of chiral nickel(II) glycinates with nitroalkenes.
The significant improvement in diastereoselectivity with the addition of NiCl₂·6H₂O suggests that the formation of a more rigid, chelated transition state is crucial for facial discrimination of the incoming nucleophile.
Experimental Protocols
General Procedure for the Diastereoselective Michael Addition of a Chelated Glycinate Enolate to this compound:
To a solution of N-(diphenylmethylidene)glycine ethyl ester (1.0 equiv.) and NiCl₂·6H₂O (1.1 equiv.) in water (5 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv.) at room temperature. The mixture is stirred for 30 minutes, after which this compound (1.2 equiv.) is added. The reaction is stirred at room temperature for 24 hours. The reaction mixture is then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.
Mechanistic Insights and Visualization
The diastereoselectivity in the Michael addition to this compound is governed by the facial bias of the attack of the nucleophile on the prochiral nitroalkene. In the case of the chelated glycinate enolate, the nickel (II) ion is believed to coordinate to both the enolate and the nitro group of this compound, forming a rigid transition state assembly. This organization favors the approach of the enolate from one face of the nitroalkene, leading to the preferential formation of one diastereomer.
Below is a conceptual workflow illustrating the key steps in the diastereoselective Michael addition reaction.
Caption: Workflow of the diastereoselective Michael addition.
Alternative Approaches and Comparisons
While the use of chelated enolates provides excellent diastereocontrol, other strategies have been explored for stereoselective additions to nitroalkenes. Organocatalysis, for instance, has emerged as a powerful tool for asymmetric synthesis. Chiral amines, thioureas, and squaramides have been successfully employed to catalyze the conjugate addition of various nucleophiles to nitroalkenes, often with high enantioselectivity and good to excellent diastereoselectivity.
The choice of catalyst and reaction conditions is paramount in achieving the desired stereochemical outcome. For example, in the organocatalyzed Michael addition of aldehydes to nitroalkenes, the formation of syn or anti products can often be tuned by the choice of the organocatalyst and the presence of additives.[1]
A generalized transition state model for an organocatalyzed Michael addition is depicted below, illustrating the role of the catalyst in orienting the reactants.
References
A Comparative Guide to the Cycloaddition Reactions of 2-Nitro-2-butene and 1-Nitropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nitroalkenes in Cycloaddition Reactions
Nitroalkenes are powerful and versatile building blocks in organic synthesis. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making them excellent dienophiles in Diels-Alder [4+2] cycloadditions and dipolarophiles in [3+2] cycloadditions. The resulting nitro-substituted cyclic products can be further transformed into a variety of functional groups, including amines, ketones, and oximes, rendering them valuable intermediates in the synthesis of pharmaceuticals and natural products.
The position of the nitro group and the substitution pattern on the alkene backbone, as seen in 2-nitro-2-butene and 1-nitropropene, significantly influence their reactivity and the stereochemical outcome of their cycloaddition reactions.
Diels-Alder Reactions: A Comparative Overview
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the formation of six-membered rings. While specific comparative data for this compound and 1-nitropropene is scarce, we can infer their expected behavior based on studies of similar nitroalkenes reacting with cyclopentadiene.
General Reaction Scheme:
Caption: General scheme of the Diels-Alder reaction between cyclopentadiene and a nitroalkene.
Stereoselectivity: Endo vs. Exo Products
A key feature of the Diels-Alder reaction with cyclic dienes like cyclopentadiene is the formation of two possible diastereomeric products: the endo and exo adducts. The "endo rule" generally predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state. However, the exo product is often the thermodynamically more stable isomer.
Table 1: Expected Stereoselectivity in Diels-Alder Reactions with Cyclopentadiene
| Nitroalkene | Expected Major Product (Kinetic Control) | Expected Major Product (Thermodynamic Control) |
| This compound | Endo | Exo |
| 1-Nitropropene | Endo | Exo |
Note: This is a generalized prediction based on the Alder endo rule. The actual product distribution can be influenced by reaction temperature, time, and the presence of catalysts.
Experimental Data and Protocols
While a direct comparison is unavailable, the following sections present experimental data for cycloaddition reactions involving a derivative of 1-nitropropene and a general protocol for Diels-Alder reactions of nitroalkenes.
[3+2] Cycloaddition of a 1-Nitropropene Derivative
A study on the [3+2] cycloaddition of (E)-3,3,3-tribromo-1-nitroprop-1-ene with diarylnitrones demonstrates the high reactivity and stereoselectivity of this class of compounds.
Reaction:
Caption: [3+2] Cycloaddition of a 1-nitropropene derivative.
Table 2: Experimental Data for the [3+2] Cycloaddition of (E)-3,3,3-tribromo-1-nitroprop-1-ene with a Diarylnitrone [1]
| Parameter | Value |
| Reaction Type | [3+2] Cycloaddition |
| Nitroalkene | (E)-3,3,3-tribromo-1-nitroprop-1-ene |
| Dipole | Diarylnitrone |
| Solvent | Benzene |
| Temperature | Room Temperature |
| Reaction Time | 17 hours |
| Yield | Not explicitly stated, but conversion was complete. |
| Diastereoselectivity | Full regio- and stereoselectivity, yielding only the 3,4-cis-4,5-trans-4-nitroisoxazolidine. |
Experimental Protocol: [1]
A solution of (E)-3,3,3-tribromo-1-nitroprop-1-ene (2 molar equivalents) and the appropriate diarylnitrone (1 molar equivalent) in dry benzene is stirred at room temperature. The reaction progress is monitored by HPLC. Upon completion, the solvent is evaporated in vacuo, and the product is purified by crystallization from ethanol.
General Experimental Protocol for Diels-Alder Reaction of a Nitroalkene with Cyclopentadiene
The following is a general procedure adapted from the reaction of (E)-2-aryl-1-cyano-1-nitroethenes with cyclopentadiene, which can serve as a starting point for exploring the reactivity of this compound and 1-nitropropene.
Experimental Workflow:
Caption: General workflow for a Diels-Alder reaction of a nitroalkene.
Detailed Methodology:
-
Reactant Preparation: The nitroalkene is dissolved in a suitable solvent, such as toluene or xylene, in a reaction vessel equipped with a condenser and a magnetic stirrer.
-
Addition of Diene: Freshly distilled cyclopentadiene (typically in excess) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for a period determined by monitoring the reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the solvent and excess cyclopentadiene are removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to isolate the endo and exo adducts.
Comparative Analysis and Discussion
The structural differences between this compound and 1-nitropropene are expected to lead to variations in their reactivity and the stereochemical outcomes of their cycloaddition reactions.
-
Steric Hindrance: this compound is a tetrasubstituted alkene, which is generally more sterically hindered than the trisubstituted 1-nitropropene. This increased steric bulk around the double bond in this compound might lead to slower reaction rates in cycloadditions compared to 1-nitropropene.
-
Electronic Effects: The position of the nitro group influences the electronic distribution within the double bond. In 1-nitropropene, the nitro group is at a terminal position, which may lead to a more polarized double bond compared to the internal double bond in this compound. This difference in polarization could affect the regioselectivity of the cycloaddition with unsymmetrical dienes.
-
Stereoselectivity: For Diels-Alder reactions with cyclopentadiene, both nitroalkenes are expected to favor the formation of the endo product under kinetic control. However, the degree of endo selectivity may differ. The more sterically demanding environment of the this compound transition state could potentially lead to a lower endo:exo ratio compared to 1-nitropropene.
Logical Relationship of Factors Influencing Cycloaddition Outcome:
Caption: Factors influencing the outcome of cycloaddition reactions of nitroalkenes.
Conclusion and Future Directions
Both this compound and 1-nitropropene are valuable dienophiles for cycloaddition reactions, offering pathways to synthetically useful nitro-functionalized cyclic compounds. Based on general principles of organic chemistry, 1-nitropropene is anticipated to be the more reactive dienophile due to lower steric hindrance. Both are expected to exhibit a preference for the endo adduct in Diels-Alder reactions under kinetic control, although the selectivity may be more pronounced for 1-nitropropene.
To provide a definitive comparison, further experimental studies are required that directly compare the reactivity and stereoselectivity of this compound and 1-nitropropene in a standardized cycloaddition reaction, such as the Diels-Alder reaction with cyclopentadiene. Such studies would provide valuable quantitative data on yields and diastereomeric ratios, allowing for a more precise understanding of the subtle electronic and steric effects that govern the reactivity of these important synthetic building blocks.
References
Comparative Analysis of the Biological Activities of 2-Nitro-2-Butene Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial, Anticancer, and Anti-inflammatory Activities of Novel Compounds Derived from 2-Nitro-2-Butene, Supported by Experimental Data.
Derivatives of this compound, a class of nitroalkenes, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are characterized by a nitro group attached to a double bond, a feature that imparts unique reactivity and potential for therapeutic applications. This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory properties of select this compound derivatives, supported by available quantitative data and detailed experimental protocols.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data on the biological activities of various compounds structurally related to this compound. It is important to note that while research on the broader class of nitroalkenes is extensive, specific data for derivatives of this compound is limited in publicly available literature. The presented data is from closely related nitroalkene structures to provide a representative comparison.
Table 1: Antimicrobial Activity of Nitroalkene Derivatives
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1a | 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole | Candida albicans | 1.05 x 10⁻³ (µM) | Ketoconazole | 0.90 x 10⁻³ (µM) |
| 2h | 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole | Staphylococcus aureus | 4.80 x 10⁻³ (µM) | Ampicillin trihydrate | 5.20 x 10⁻³ (µM) |
| 2i | 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole | Streptococcus faecalis | 4.80 x 10⁻³ (µM) | Ampicillin trihydrate | 4.80 x 10⁻³ (µM) |
Table 2: Anticancer Activity of Nitroalkene Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 2 | 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Human leukemia) | 7.91 | - | - |
| Compound 3 | 3-hydroxy-N-(meta-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Human leukemia) | 3.44 | - | - |
| Compound 6 | 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 (Human leukemia) | 9.98 | - | - |
| Compound 2d | 2-Nitro-3-(4-methoxyphenyl)prop-2-en-1-ol | MCF-7 (Breast cancer) | 0.71 | Bortezomib | - |
| Compound 2d | 2-Nitro-3-(4-methoxyphenyl)prop-2-en-1-ol | PC-3 (Prostate cancer) | 17.79 | Bortezomib | - |
Table 3: Anti-inflammatory Activity of Nitroalkene Derivatives
| Compound ID | Derivative Class | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| FM4 | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal | COX-2 Inhibition | 0.74 | - | - |
| FM10 | Carboxylic acid analogue of FM4 | COX-2 Inhibition | 0.69 | - | - |
| FM12 | Carboxylic acid analogue of FM4 | COX-2 Inhibition | 0.18 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The antimicrobial activity of the test compounds is determined using the broth microdilution method.[1]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.[2]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[1]
-
Incubation: The plates are incubated at 37°C for 16-20 hours.[1]
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Anticancer Activity Assessment: MTT Assay
The cytotoxicity of the compounds against cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.[3]
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).[3]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]
Anti-inflammatory Activity Evaluation: TNF-α Production in Macrophages
The anti-inflammatory potential of the compounds is assessed by measuring their effect on Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and then stimulated with LPS in the presence or absence of the test compounds for a specific duration.
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA Assay: The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit following the manufacturer's instructions.[5]
-
Data Analysis: The percentage of inhibition of TNF-α production by the test compounds is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined as the concentration of the compound that inhibits 50% of TNF-α production.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in the biological activities of nitroalkenes and a general experimental workflow for assessing biological activity.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes [mdpi.com]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. 2-Nitro-but-2-ene | C4H7NO2 | CID 20951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Butene, 2-nitro-, (2E)- | C4H7NO2 | CID 5364398 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Nitro-2-butene: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 2-Nitro-2-butene is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound within a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a flammable and toxic compound that requires careful handling in a controlled laboratory environment. Adherence to personal protective equipment (PPE) guidelines is mandatory. Always work within a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected prior to use.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[1]
In the event of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 101.10 g/mol | --INVALID-LINK-- |
| Boiling Point | 145.6 °C at 760 mmHg | LookChem |
| Flash Point | 45.8 °C | LookChem |
| Density | 1.003 g/cm³ | LookChem |
| Vapor Pressure | 6.07 mmHg at 25°C | LookChem |
Disposal Procedures
The proper disposal of this compound involves a multi-step process that includes containment, potential neutralization, and disposal as hazardous waste in accordance with federal and local regulations.
Spill Management
In the event of a spill, evacuate personnel to a safe area and keep people away from and upwind of the spill.[1] Remove all sources of ignition and use spark-proof tools and explosion-proof equipment for cleanup.[1]
Containment and Cleanup:
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[1]
-
Do not let the chemical enter drains, as it can be harmful to aquatic life.[2]
Waste Characterization and Segregation
Unused or waste this compound is considered hazardous waste. While a specific RCRA waste code for this compound is not explicitly listed, it is related to other listed nitro compounds such as nitrobenzene (F004) and 2-nitropropane (F005).[3] It may also exhibit characteristics of ignitability (D001), corrosivity (D002), or reactivity (D003).[4][5]
Waste Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams, especially oxidizing mineral acids, to prevent potentially violent reactions.
Chemical Neutralization (for small quantities)
For small quantities of this compound, chemical neutralization can be performed by trained personnel to convert it into less hazardous materials before final disposal. This process should be carried out in a chemical fume hood with appropriate PPE. One effective method is the reduction of the nitroalkene to a less hazardous ketone.
Experimental Protocol: Reduction of this compound to 2-Butanone
This protocol is adapted from established methods for the reduction of nitroalkenes.[2][6]
Materials:
-
Waste this compound solution
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
pH paper
Procedure:
-
In a round-bottom flask equipped with a stir bar, create a stirred suspension of iron powder in water (approximately 10 mL of water per gram of this compound).
-
Slowly add the waste this compound solution to the iron suspension.
-
Carefully add concentrated hydrochloric acid dropwise to the mixture. The reaction is exothermic; maintain the temperature below 50°C using an ice bath if necessary.
-
Continue stirring the mixture vigorously for 2-3 hours, or until the yellow color of the nitroalkene disappears.
-
Once the reaction is complete, carefully neutralize the mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution. Use pH paper to monitor the pH.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
The resulting solution contains 2-butanone, which is a flammable liquid but generally less hazardous than this compound. This solution must still be disposed of as hazardous waste.
Final Disposal:
All waste generated from the handling and neutralization of this compound, including contaminated PPE, absorbent materials, and the final 2-butanone solution, must be collected in a properly labeled hazardous waste container. Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 2-Nitro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Nitro-2-butene in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound and the potential for adverse health effects upon exposure, a comprehensive personal protective equipment plan is mandatory. While specific quantitative data such as occupational exposure limits are not currently available for this compound, the following table summarizes the required PPE based on qualitative safety data and best practices for handling nitro compounds.[1][2]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield is required when there is a risk of splashes. | Protects against splashes and vapors that can cause severe eye irritation. |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] A lab coat should be worn and buttoned.[3] | Provides a barrier against accidental skin contact and protects from the flammable nature of the compound. |
| Hand Protection | Handle with chemical-impermeable gloves.[1] Butyl rubber gloves are generally recommended for nitro compounds. Inspect gloves prior to use.[1] | Prevents skin absorption, which is a primary route of exposure for nitro compounds.[2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] All handling should be done in a chemical fume hood.[4] | Protects against inhalation of harmful vapors. A fume hood provides primary engineering control to minimize airborne concentrations. |
Experimental Protocols: Handling and Disposal
Handling this compound:
-
Preparation: Before handling, ensure that a designated work area within a properly functioning chemical fume hood is prepared.[4][5] All necessary PPE should be donned. An emergency eyewash station and safety shower must be readily accessible.[4]
-
Dispensing: Use non-sparking tools and explosion-proof equipment.[4] Avoid the formation of dust and aerosols.[1] Keep away from all sources of ignition, including open flames, hot surfaces, and static discharge.[4]
-
During Use: Avoid contact with skin and eyes.[1] Do not breathe mist, gas, or vapors.[1] Ensure adequate ventilation at all times.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials.
Disposal Plan:
-
Waste Collection: Collect waste this compound and any contaminated materials in a suitable, closed, and properly labeled container for disposal.[1]
-
Waste Segregation: Do not mix with other waste streams. Specifically, keep separate from acidic wastes.[7]
-
Disposal Procedure: Arrange for disposal by a licensed professional waste disposal service. Adhere to all local, regional, and national regulations.[8] Do not discharge into drains or the environment.[1]
Emergency Procedures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
Spill: Evacuate personnel to a safe area. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment for cleanup. Contain the spill and collect the material in a suitable container for disposal.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. fishersci.com [fishersci.com]
- 5. SOP: Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 6. novachem.com [novachem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. airgas.com [airgas.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
